molecular formula C7H15NO B1525809 3-(Tert-butoxy)azetidine CAS No. 1147530-63-9

3-(Tert-butoxy)azetidine

Número de catálogo: B1525809
Número CAS: 1147530-63-9
Peso molecular: 129.2 g/mol
Clave InChI: OFIHLJVSTBCYEM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(Tert-Butoxy)azetidine (CAS 1147530-63-9) is a versatile azetidine-based chemical building block of high value in medicinal chemistry and drug discovery research. With the molecular formula C7H15NO and a molecular weight of 129.20, this compound is characterized by a saturated four-membered azetidine ring system, a structure known to serve as a key pharmacophore in biologically active molecules . The tert-butoxy substituent can influence the molecule's physicochemical properties and serve as a protective group during synthetic sequences. Azetidine rings are found in a variety of natural and synthetic products and are incorporated into molecular structures to modulate activity, potency, and metabolic stability . Research applications for this scaffold include the synthesis of novel heterocyclic amino acid derivatives , conformationally restricted analogues of biologically relevant molecules such as GABA , and other complex targets for pharmaceutical development. As a supplier, we provide this compound for research purposes. It is essential to consult the Safety Data Sheet prior to use. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. According to safety information, this compound requires careful handling; it should be stored sealed in dry, under cold conditions (2-8°C), and kept in a dark place . Please note that this product is currently out of stock.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(2,3)9-6-4-8-5-6/h6,8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIHLJVSTBCYEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to the Spectroscopic Characterization of N-Boc-3-azetidinone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data of N-Boc-3-azetidinone, a critical building block in modern medicinal chemistry. As a strained heterocyclic ketone, its unique structural features are reflected in its spectral characteristics. Understanding these spectroscopic signatures is paramount for reaction monitoring, quality control, and the rational design of novel therapeutics. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output, grounded in extensive field experience.

N-Boc-3-azetidinone, with the systematic name tert-butyl 3-oxoazetidine-1-carboxylate, is a key intermediate in the synthesis of a wide array of pharmaceutical agents.[1] Its utility stems from the versatile reactivity of the azetidine ring and the ketone functionality, which can be elaborated into more complex molecular architectures. The tert-butyloxycarbonyl (Boc) protecting group provides stability and allows for controlled manipulation of the azetidine nitrogen.

This guide will delve into the practical aspects of acquiring and interpreting the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, providing a self-validating framework for its unambiguous identification.

Molecular Structure and Numbering Scheme

To facilitate a clear and concise discussion of the spectroscopic data, the following numbering scheme for N-Boc-3-azetidinone will be utilized throughout this guide.

Figure 1. Molecular structure and atom numbering of N-Boc-3-azetidinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of N-Boc-3-azetidinone in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of N-Boc-3-azetidinone is deceptively simple. Due to the symmetry of the molecule and the rapid conformational dynamics of the four-membered ring, the methylene protons on C2 and C4 often appear as a single, sharp resonance at room temperature in common deuterated solvents like chloroform-d (CDCl₃).

Table 1: Typical ¹H NMR Data for N-Boc-3-azetidinone in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.65s4HH2, H4
1.45s9HH8, H9, H10

Interpretation and Experimental Insights:

  • Azetidine Protons (H2, H4): The singlet observed at approximately 4.65 ppm for the four protons of the azetidine ring is a classic example of chemical and magnetic equivalence on the NMR timescale.[2] While one might expect a more complex splitting pattern (an AA'BB' system), the rapid puckering of the azetidine ring at room temperature averages the magnetic environments, resulting in a single peak. It is crucial for the analyst to understand that the observation of a singlet is not indicative of a lack of coupling but rather a consequence of this dynamic process. At lower temperatures, this singlet may broaden and eventually resolve into a more complex multiplet.

  • Boc Protons (H8, H9, H10): The nine protons of the tert-butyl group give rise to a sharp singlet at around 1.45 ppm.[2] This is a characteristic resonance for the Boc protecting group and its high integration value is a key identifier.

Experimental Protocol for ¹H NMR Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of N-Boc-3-azetidinone in 0.6-0.7 mL of CDCl₃. For optimal resolution, the use of a deuterated solvent with low residual water content is recommended.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 32 scans are typically sufficient for a high signal-to-noise ratio.

    • Relaxation Delay (D1): A delay of 1-2 seconds is adequate.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm or to an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.

1H_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing prep1 Dissolve 5-10 mg in 0.6-0.7 mL CDCl3 acq1 Standard 1D Pulse Program prep1->acq1 acq2 16-32 Scans acq1->acq2 acq3 Relaxation Delay (1-2s) acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Referencing (CDCl3 at 7.26 ppm) proc2->proc3

Figure 2. Workflow for ¹H NMR analysis of N-Boc-3-azetidinone.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a clear count of the unique carbon environments in the molecule.

Table 2: Typical ¹³C NMR Data for N-Boc-3-azetidinone in CDCl₃

Chemical Shift (δ) ppmAssignment
205.7C3 (Ketone C=O)
155.9C5 (Carbamate C=O)
80.5C7 (Quaternary C of Boc)
57.5C2, C4 (Azetidine CH₂)
28.3C8, C9, C10 (CH₃ of Boc)

Interpretation and Experimental Insights:

  • Ketone Carbonyl (C3): The most downfield signal at approximately 205.7 ppm is characteristic of a ketone carbonyl carbon within a strained four-membered ring. The deshielding is a result of the electronegativity of the oxygen atom and the sp² hybridization of the carbon.

  • Carbamate Carbonyl (C5): The carbamate carbonyl carbon resonates around 155.9 ppm, which is typical for this functional group.

  • Azetidine Methylene Carbons (C2, C4): The two equivalent methylene carbons of the azetidine ring appear at approximately 57.5 ppm.

  • Boc Group Carbons: The quaternary carbon (C7) of the Boc group is observed around 80.5 ppm, while the three equivalent methyl carbons (C8, C9, C10) give a strong signal at about 28.3 ppm.

Experimental Protocol for ¹³C NMR Acquisition:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-30 mg) may be beneficial for reducing acquisition time.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 256 to 1024) is typically required.

    • Relaxation Delay (D1): A delay of 2 seconds is generally sufficient.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in N-Boc-3-azetidinone, particularly the two distinct carbonyl groups.

Table 3: Characteristic IR Absorption Bands for N-Boc-3-azetidinone

Wavenumber (cm⁻¹)IntensityAssignment
~1785StrongC=O stretch (ketone in a four-membered ring)
~1700StrongC=O stretch (carbamate)
~2980MediumC-H stretch (aliphatic)
~1400MediumC-N stretch

Interpretation and Experimental Insights:

  • Ketone Carbonyl Stretch: The most diagnostic peak in the IR spectrum is the strong absorption at a relatively high wavenumber of approximately 1785 cm⁻¹. This high frequency for a ketone is a direct consequence of the ring strain in the four-membered azetidine ring, which increases the s-character of the C-C bonds adjacent to the carbonyl and strengthens the C=O bond.

  • Carbamate Carbonyl Stretch: The second strong carbonyl absorption appears around 1700 cm⁻¹, which is a characteristic position for the C=O stretching vibration of a Boc-carbamate group. The presence of two distinct and strong carbonyl peaks is a hallmark of N-Boc-3-azetidinone.

  • C-H and C-N Stretches: The aliphatic C-H stretching vibrations of the azetidine ring and the Boc group are observed in the 2980 cm⁻¹ region. The C-N stretching vibration is typically found around 1400 cm⁻¹.

Experimental Protocol for FT-IR Acquisition (ATR):

  • Sample Preparation: Place a small amount of the solid N-Boc-3-azetidinone directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Acquisition Parameters:

    • Scan Range: 4000 to 400 cm⁻¹.

    • Number of Scans: Co-add 16 to 32 scans for a good quality spectrum.

    • Resolution: 4 cm⁻¹ is sufficient for routine identification.

  • Data Processing: A background spectrum of the clean ATR crystal should be acquired and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of N-Boc-3-azetidinone, further confirming its identity.

Table 4: Key Mass Spectrometry Data for N-Boc-3-azetidinone

m/zProposed Fragment
172[M+H]⁺ (Molecular Ion + H)
116[M - C₄H₈ + H]⁺ or [M - 56 + H]⁺
72[M - Boc + H]⁺
57[C₄H₉]⁺ (tert-butyl cation)

Interpretation and Experimental Insights:

  • Molecular Ion: Using a soft ionization technique such as Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ is readily observed at m/z 172, confirming the molecular weight of 171.19 g/mol .[3]

  • Loss of Isobutylene: A common fragmentation pathway for Boc-protected compounds is the loss of isobutylene (C₄H₈, 56 Da), leading to a fragment ion at m/z 116.

  • Loss of the Boc Group: Cleavage of the N-Boc bond results in the loss of the entire tert-butyloxycarbonyl group, generating an ion at m/z 72.

  • tert-Butyl Cation: The highly stable tert-butyl cation is often observed as a prominent peak at m/z 57.

Experimental Protocol for ESI-MS Acquisition:

  • Sample Preparation: Prepare a dilute solution of N-Boc-3-azetidinone (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Infuse the sample solution into an ESI mass spectrometer.

  • Acquisition Parameters:

    • Ionization Mode: Positive ion mode is preferred for observing the [M+H]⁺ ion.

    • Mass Range: Scan a mass range that includes the expected molecular ion, for example, m/z 50-300.

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions.

MS_Fragmentation M [M+H]⁺ m/z 172 F116 [M - C₄H₈ + H]⁺ m/z 116 M->F116 - C₄H₈ F72 [M - Boc + H]⁺ m/z 72 M->F72 - Boc F57 [C₄H₉]⁺ m/z 57 M->F57 rearrangement

Figure 3. Proposed mass spectrometry fragmentation pathway for N-Boc-3-azetidinone.

Conclusion

The spectroscopic characterization of N-Boc-3-azetidinone is a straightforward process when guided by a sound understanding of the underlying principles of each analytical technique. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a robust and self-validating dataset for the unambiguous identification and purity assessment of this important synthetic intermediate. This guide has provided not only the expected spectral data but also the rationale behind the observed phenomena and practical protocols for data acquisition, empowering researchers to confidently handle and characterize this versatile molecule.

References

  • PubChem. 3-Oxo-azetidine-1-carboxylic acid tert-butyl ester. [Link]

  • Carl ROTH. 1-Boc-3-azetidinone. [Link]

  • The Royal Society of Chemistry. Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. [Link]

  • PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 3-(tert-butoxy)azetidine for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, small, strained heterocyclic scaffolds have emerged as powerful tools for the design of novel therapeutics. Among these, the azetidine ring system has garnered significant attention. Its rigid, three-dimensional structure can impart favorable conformational constraints on a molecule, potentially leading to enhanced binding affinity and selectivity for its biological target.[1] 3-(tert-butoxy)azetidine, a key building block, offers a versatile platform for the introduction of the azetidine motif into drug candidates. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled synthetic manipulations, making it a valuable intermediate in multi-step syntheses.[2]

A thorough understanding of the physicochemical properties of such a building block is paramount for its effective utilization in drug discovery and development. Solubility and stability are two of the most critical parameters that influence a compound's journey from a laboratory curiosity to a viable drug candidate. Poor solubility can hinder biological screening, complicate formulation, and lead to poor bioavailability.[3] Similarly, instability can result in the degradation of the active pharmaceutical ingredient (API), leading to a loss of potency and the formation of potentially toxic impurities.[4]

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the solubility and stability of 3-(tert-butoxy)azetidine. It delves into the theoretical underpinnings of its behavior, offers practical experimental protocols for its characterization, and provides insights into its handling and storage. The information presented herein is designed to empower scientists to make informed decisions during the drug discovery and development process, ultimately facilitating the successful incorporation of the 3-(tert-butoxy)azetidine scaffold into next-generation therapeutics.

Section 1: Physicochemical Properties of 3-(tert-butoxy)azetidine

PropertyEstimated Value/InformationSource
Molecular Formula C8H15NO2-
Molecular Weight 157.21 g/mol -
Appearance Likely a white to off-white solid or a colorless oil[5][6]
Melting Point Expected to be relatively low, similar to related compounds[5]
Boiling Point Predicted to be around 230-250 °C at 760 mmHg[5]
LogP (octanol/water) Predicted to be around 0.5-1.0, indicating moderate lipophilicity[5]

Section 2: Solubility Profile

The solubility of 3-(tert-butoxy)azetidine is a critical factor for its application in both synthetic reactions and biological assays. The N-Boc group, being non-polar, generally decreases aqueous solubility compared to the parent amine, while enhancing solubility in many organic solvents.

Qualitative Solubility Assessment

Based on general principles of "like dissolves like" and the physicochemical properties of similar N-Boc protected amines, the following qualitative solubility profile for 3-(tert-butoxy)azetidine can be anticipated:

Solvent ClassExample SolventsExpected Solubility
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High
Non-Polar Toluene, HexanesModerate to Low
Polar Protic Methanol, EthanolHigh
WaterLow
Aqueous Buffers Phosphate-Buffered Saline (PBS)Very Low
Experimental Determination of Aqueous Solubility

For drug development purposes, quantitative determination of aqueous solubility is essential. Two common methods are the kinetic and thermodynamic solubility assays.[3]

This high-throughput method is suitable for early-stage drug discovery to quickly assess the solubility of a large number of compounds.[7][8]

Principle: A concentrated solution of the compound in an organic solvent (typically DMSO) is rapidly diluted into an aqueous buffer. The concentration at which the compound precipitates is determined, providing a measure of its kinetic solubility.[3]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 3-(tert-butoxy)azetidine in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.

  • Aqueous Dilution: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., PBS, pH 7.4). This results in a final DMSO concentration of 1%.

  • Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours).[8]

  • Precipitation Detection: Determine the presence of precipitate in each well using a plate-based nephelometer (measures light scattering) or by UV/Vis spectroscopy after filtration to remove any solid material.[3]

  • Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitate is observed.

This method provides a more accurate, equilibrium-based measurement of solubility and is often used for lead optimization and pre-formulation studies.[9]

Principle: An excess amount of the solid compound is equilibrated with the aqueous buffer over an extended period. The concentration of the dissolved compound in the supernatant is then determined.[7]

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of solid 3-(tert-butoxy)azetidine to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[7]

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration of the supernatant through a syringe filter (e.g., 0.45 µm).

  • Quantification: Determine the concentration of 3-(tert-butoxy)azetidine in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Data Analysis: The thermodynamic solubility is the measured concentration of the compound in the saturated solution.

G cluster_kinetic Kinetic Solubility Workflow cluster_thermo Thermodynamic Solubility Workflow k_start 10 mM Stock in DMSO k_dilute_dmso Serial Dilution in DMSO k_start->k_dilute_dmso k_dilute_aq Dilution into Aqueous Buffer k_dilute_dmso->k_dilute_aq k_incubate Incubate (e.g., 2h) k_dilute_aq->k_incubate k_detect Detect Precipitate (Nephelometry/UV) k_incubate->k_detect k_end Kinetic Solubility Value k_detect->k_end t_start Excess Solid in Buffer t_equilibrate Equilibrate (e.g., 24-48h) t_start->t_equilibrate t_separate Centrifuge & Filter t_equilibrate->t_separate t_quantify Quantify (HPLC/LC-MS) t_separate->t_quantify t_end Thermodynamic Solubility Value t_quantify->t_end

Caption: Workflows for Kinetic and Thermodynamic Solubility Determination.

Section 3: Stability Profile

The stability of 3-(tert-butoxy)azetidine is influenced by two primary structural features: the inherent ring strain of the four-membered azetidine ring and the acid-lability of the tert-butoxycarbonyl (Boc) protecting group.[10] Understanding its degradation pathways under various stress conditions is crucial for defining appropriate storage conditions and predicting its shelf-life.

pH Stability (Hydrolytic Stability)

The most significant liability for 3-(tert-butoxy)azetidine is its susceptibility to acid-catalyzed hydrolysis, which results in the cleavage of the Boc protecting group to yield 3-hydroxyazetidine (if the starting material is the hydroxylated analog) and gaseous byproducts (isobutylene and carbon dioxide).[2] This degradation is generally slow under neutral and basic conditions but can be rapid in the presence of strong acids.

Forced degradation studies are conducted under conditions more stringent than accelerated stability testing to identify potential degradation products and pathways.[4] The goal is typically to achieve 5-20% degradation of the API.[4]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 3-(tert-butoxy)azetidine in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).[11]

  • Stress Conditions:

    • Acidic: Dilute the stock solution with a range of acidic solutions (e.g., 0.1 M HCl, 1 M HCl) to achieve the target final concentration.

    • Basic: Dilute the stock solution with a range of basic solutions (e.g., 0.1 M NaOH, 1 M NaOH).

    • Neutral: Dilute the stock solution with purified water.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., room temperature or elevated temperatures like 50-70 °C) for a defined period.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Immediately neutralize the acidic and basic samples to quench the degradation reaction.

  • Analysis: Analyze all samples using a stability-indicating HPLC method to quantify the remaining parent compound and any formed degradants.

Thermal Stability

N-Boc protected amines can undergo thermolytic cleavage at elevated temperatures.[12][13] For 3-(tert-butoxy)azetidine, this would also result in the loss of the Boc group.

Step-by-Step Methodology:

  • Solid State: Place a known amount of solid 3-(tert-butoxy)azetidine in a vial and store it in a temperature-controlled oven at various elevated temperatures (e.g., 40°C, 60°C, 80°C).

  • Solution State: Prepare a solution of 3-(tert-butoxy)azetidine in a relevant solvent and incubate at elevated temperatures.

  • Time Points: At specified time intervals, remove samples and allow them to cool to room temperature.

  • Analysis: For solid samples, dissolve them in a suitable solvent. Analyze all samples by HPLC to determine the extent of degradation.

Photostability

According to ICH guideline Q1B, photostability testing is an integral part of stress testing for new drug substances.[14][15]

Step-by-Step Methodology:

  • Sample Preparation: Place samples of solid 3-(tert-butoxy)azetidine and a solution of the compound in chemically inert, transparent containers.

  • Control Samples: Prepare parallel samples wrapped in aluminum foil to serve as dark controls.

  • Light Exposure: Expose the samples to a light source that meets ICH Q1B requirements, providing a specified overall illumination (e.g., not less than 1.2 million lux hours) and near-ultraviolet energy (e.g., not less than 200 watt hours/square meter).[16]

  • Temperature Control: Maintain a constant temperature during the exposure to minimize the contribution of thermal degradation.

  • Analysis: At the end of the exposure period, analyze both the light-exposed and dark control samples by a stability-indicating HPLC method. Compare the results to determine the extent of photodegradation.

G cluster_stress Forced Degradation Stress Conditions start 3-(tert-butoxy)azetidine Sample acid Acidic (e.g., 0.1M HCl) start->acid base Basic (e.g., 0.1M NaOH) start->base thermal Thermal (e.g., 60°C) start->thermal photo Photolytic (ICH Q1B) start->photo analysis Stability-Indicating HPLC Analysis acid->analysis base->analysis thermal->analysis photo->analysis pathway Identify Degradation Products & Pathways analysis->pathway stability Assess Intrinsic Stability analysis->stability

Caption: Workflow for Forced Degradation and Stability Assessment.

Conclusion

3-(tert-butoxy)azetidine is a valuable building block in contemporary drug discovery, offering a means to introduce the conformationally constrained azetidine scaffold into novel molecular entities. However, its successful application hinges on a clear understanding of its solubility and stability characteristics. This guide has outlined the anticipated physicochemical properties of 3-(tert-butoxy)azetidine, highlighting its likely high solubility in common organic solvents and low solubility in aqueous media. Furthermore, it has detailed the primary stability liability of the molecule: the acid-catalyzed and potentially thermally-induced cleavage of the N-Boc protecting group.

By employing the detailed experimental protocols provided for determining kinetic and thermodynamic solubility, and for assessing stability under hydrolytic, thermal, and photolytic stress, researchers can generate the critical data needed to guide their synthetic, formulation, and screening efforts. A proactive approach to characterizing the solubility and stability of 3-(tert-butoxy)azetidine will ultimately de-risk its use in drug development programs and pave the way for the creation of innovative and effective new medicines.

References

  • Ningbo Inno Pharmchem Co., Ltd. Mastering Organic Synthesis: The Role of N-Boc-3-hydroxyazetidine. (2026). Available from: [Link]

  • Ryan, M.-R., Lynch, D., Collins, S. G., & Maguire, A. R. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available from: [Link]

  • Maes, J., Turek, J., & Cankař, P. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available from: [Link]

  • ResearchGate. Selective Thermal Deprotection of N -Boc Protected Amines in Continuous Flow | Request PDF. Available from: [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. Available from: [Link]

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Available from: [Link]

  • National Institutes of Health. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022). Available from: [Link]

  • Domainex. Thermodynamic Solubility Assay. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • ResolveMass Laboratories Inc. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Available from: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Available from: [Link]

  • Asian Journal of Chemistry. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (2013). Available from: [Link]

  • Huynh-Ba, K. (2008). Forced Degradation Studies: Regulatory Considerations and Implementation. In Handbook of Stability Testing in Pharmaceutical Development (pp. 91-106). Springer.
  • European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). Available from: [Link]

  • FULIR. Solvent-Free Mechanochemical Deprotection of N-Boc Group. (2017). Available from: [Link]

  • Singh, R., & Kumar, V. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 4(2), 129-138.
  • MDPI. N-Heterocyclic Carbene-Catalyzed Generation of Homoenolates: Efficient Asymmetric Synthesis of Dispirocyclopentanones by Direct Annulation of Enals and Isoindigos. Available from: [Link]

  • Q1 Scientific. Photostability testing theory and practice. (2021). Available from: [Link]

  • National Institutes of Health. 1-Boc-3-hydroxypiperidine. PubChem. Available from: [Link]

  • The Royal Society of Chemistry. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable phosphonium ionic liquid. (2015). Available from: [Link]

  • FULIR. Solvent-Free Mechanochemical Deprotection of N-Boc Group. (2017). Available from: [Link]

  • Arrotex Pharmaceuticals. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • U.S. Food and Drug Administration. Q1B Photostability Testing of New Drug Substances and Products. (1996). Available from: [Link]

  • Coldwell, K. M., O'Brien, P., & Gilday, J. P. (2015). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 138-141.
  • YouTube. Pharmaceutical Photostability Testing: Small and Large Molecules According to ICH Guidelines. (2012). Available from: [Link]

  • Kappe, C. O. (2013). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. The Journal of Organic Chemistry, 78(20), 10453-10464.
  • Veering Biotech. Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. (2026). Available from: [Link]

  • National Institutes of Health. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Available from: [Link]

  • ResearchGate. A. General synthetic route for accessing azetidines via intermolecular... Available from: [Link]

Sources

Azetidine-2-Carboxylic Acid: Discovery, Chemical Synthesis, and Proteotoxic Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Azetidine-2-carboxylic acid (Aze) represents a pivotal molecule in the study of non-proteinogenic amino acids and peptidomimetics. Structurally homologous to proline but possessing a four-membered ring, Aze acts as a potent proline analogue.[1] Its discovery in 1955 by Leslie Fowden challenged the then-prevailing understanding of plant nitrogen metabolism.

For drug development professionals, Aze is more than a historical curiosity; it is a template for conformationally constrained peptide synthesis and a case study in molecular mimicry. This guide reconstructs the original isolation and synthesis protocols, analyzing the chemical logic that enabled its identification, and details the proteotoxic mechanisms that remain relevant in modern toxicology and multiple sclerosis (MS) research.

Historical Discovery and Isolation (1955)[1][2]

The Source: Convallaria majalis

In the mid-1950s, chromatographic surveys of the Liliaceae family revealed unidentified ninhydrin-positive spots. Leslie Fowden, working at University College London, isolated Aze from the rhizomes and fresh foliage of Convallaria majalis (Lily of the Valley).

The Isolation Protocol

Fowden’s methodology relied on the then-nascent technique of ion-exchange chromatography, which allowed for the separation of neutral amino acids from the complex plant matrix.

Table 1: Physicochemical Properties of Natural Aze

PropertyValue (Historical/Validated)Significance
Molecular Formula

Confirmed elemental composition.[1]
Melting Point 205–215°C (decomp.)Distinct from Proline (228°C).
Specific Rotation

(

)
Confirmed L-configuration (S-isomer).
Ninhydrin Reaction Yellow-brownCharacteristic of imino acids (secondary amines).
Workflow Visualization

The following diagram reconstructs the logic flow used to isolate Aze, differentiating it from co-eluting proline.

IsolationProtocol Biomass Convallaria majalis (Rhizomes/Leaves) Extraction Ethanol Extraction (75% v/v) Biomass->Extraction Cell Lysis Filtration Filtration & Concentration Extraction->Filtration Remove particulates IonExchange Cation Exchange Chromatography (Zeo-Karb 215 / Amberlite IR-120) Filtration->IonExchange Bind Amino Acids Elution Elution with NH4OH IonExchange->Elution Release Neutrals Fractionation Fractionation on Charcoal Elution->Fractionation Remove Aromatics Crystallization Crystallization (Aqueous Ethanol) Fractionation->Crystallization Purification Validation Paper Chromatography (Rf Comparison vs Proline) Crystallization->Validation Identity Confirmation

Figure 1: Reconstruction of Fowden’s 1955 isolation workflow utilizing cation exchange to separate Aze from bulk plant sugars and aromatic amino acids.[2][3][4]

The First Total Synthesis (1956)

To confirm the structure of Aze, Fowden required a synthetic route that could yield the optically active material. The 1956 synthesis remains a masterclass in using intramolecular nucleophilic substitution to form strained rings.

Retrosynthetic Analysis

The 4-membered azetidine ring is highly strained.[2] The strategy involved creating a linear precursor with a leaving group at the


-position and a nucleophilic amine at the 

-position.
  • Target: L-Azetidine-2-carboxylic acid[5][6][7][8]

  • Precursor: L-

    
    -diaminobutyric acid (L-DAB)
    
  • Key Transformation: Halo-deamination followed by cyclization.

Step-by-Step Synthetic Protocol

This protocol details the conversion of L-DAB to Aze. This method is preferred over the GABA bromination route (which yields racemate) when stereochemistry must be preserved.

Step 1: Selective Chlorination (Halo-deamination)

  • Reagents: L-

    
    -diaminobutyric acid dihydrochloride, Sodium Nitrite (
    
    
    
    ), Hydrochloric Acid (
    
    
    ).
  • Mechanism: The reaction utilizes the Van Slyke deamination principle. However, under controlled acidic conditions with high chloride concentration, the diazonium intermediate at the

    
    -position is displaced by a chloride ion with retention of configuration (due to neighboring group participation) or inversion depending on exact conditions.
    
  • Intermediate:

    
    -amino-
    
    
    
    -chlorobutyric acid.[1]

Step 2: Cyclization (Ring Closure)

  • Reagents: Barium Hydroxide (

    
    ), heat.
    
  • Mechanism: Intramolecular nucleophilic attack.[2] The

    
    -amine attacks the 
    
    
    
    -carbon, displacing the chloride ion. The basic conditions neutralize the ammonium, making the amine nucleophilic.
  • Causality: The formation of the 4-membered ring is kinetically disfavored compared to 5- or 6-membered rings, but the high reactivity of the

    
    -halo position drives the reaction.
    

Step 3: Purification

  • Method: Removal of

    
     ions via 
    
    
    
    precipitation, followed by crystallization from ethanol.
Synthesis Pathway Visualization

SynthesisPathway Precursor L-α,γ-Diaminobutyric Acid (L-DAB) Diazotization Diazotization (NaNO2 / HCl) Precursor->Diazotization Selective α-amine target Intermediate γ-amino-α-chlorobutyric acid Diazotization->Intermediate Cl- displacement Cyclization Cyclization (Ba(OH)2, Heat) Intermediate->Cyclization Intramolecular Nucleophilic Attack Product L-Azetidine-2-carboxylic Acid (Aze) Cyclization->Product Ring Closure (-HCl)

Figure 2: The Fowden (1956) synthetic route converting L-DAB to Aze via a chloro-intermediate.

Biological Implications & Toxicity[2][6][10][11]

For drug development professionals, the significance of Aze lies in its structural mimicry of proline. This mimicry is the basis of its toxicity and its utility as a tool to study protein folding.

The Mechanism of Misincorporation

Aze is an analogue of proline where the ring is contracted by one methylene group.

  • Proline: 5-membered pyrrolidine ring.

  • Aze: 4-membered azetidine ring.[1]

The Failure of Editing: In many species (including mammals), Prolyl-tRNA synthetase (ProRS) cannot effectively discriminate between Proline and Aze. The activation site of ProRS accommodates the slightly smaller Aze molecule, charging it onto tRNA


.
Structural Consequences

Once incorporated into a polypeptide chain, Aze alters the secondary structure:

  • Ring Geometry: The bond angles in the azetidine ring (~90°) are significantly different from the pyrrolidine ring (~108°).

  • Backbone Torsion: This alters the

    
     and 
    
    
    
    torsion angles of the peptide backbone.
  • Result: Destabilization of

    
    -helices and collagen triple helices, leading to protein misfolding, aggregation, and ER stress (Unfolded Protein Response).
    
Toxicity Pathway Visualization

ToxicityMechanism Ingestion Ingestion of Aze (e.g., Sugar Beets/Dairy) CellEntry Cellular Uptake (Amino Acid Transporters) Ingestion->CellEntry ProRS Prolyl-tRNA Synthetase (Activation Site) CellEntry->ProRS Competes with Proline DiscriminationFail Discrimination Failure ProRS->DiscriminationFail Steric fit allowed Loading Loading onto tRNA-Pro DiscriminationFail->Loading Translation Ribosomal Translation Loading->Translation Misincorporation Misfolding Protein Misfolding (Altered Torsion Angles) Translation->Misfolding Collagen/Myelin defects Pathology ER Stress / Neurotoxicity (Possible MS Link) Misfolding->Pathology

Figure 3: Pathway of Aze toxicity, from ingestion to protein misfolding and potential pathology.

References

  • Fowden, L. (1955).[2] "Azetidine-2-carboxylic acid: a new constituent of plants."[2][9] Nature, 176(4477), 347–348.

  • Fowden, L. (1956).[4] "Azetidine-2-carboxylic acid: a new cyclic amino acid occurring in plants." Biochemical Journal, 64(2), 323–332.[7]

  • Rubenstein, E., et al. (2006).[10] "Azetidine-2-carboxylic acid in the food chain."[11][3][9] Phytochemistry, 67(9), 898-903.

  • Leete, E., et al. (1986). "Biosynthesis of azetidine-2-carboxylic acid in Convallaria majalis." Phytochemistry, 25(12), 2753-2758.[3]

  • Song, I., et al. (2024). "Mechanism of action of the toxic proline mimic azetidine-2-carboxylic acid in plants." Journal of Experimental Botany.

Sources

Methodological & Application

Strategic Functionalization of the Azetidine Core: A Practical Guide to 3-Substituted Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

In modern medicinal chemistry, the azetidine ring has emerged as a "privileged scaffold," offering a critical geometric switch from the ubiquitous piperidine and pyrrolidine rings. The incorporation of the azetidine core often results in lowered lipophilicity (


), improved metabolic stability, and a distinct vector orientation for substituents.

This Application Note details the divergent synthesis of four high-value 3-substituted azetidine classes starting from the commercially available 1-Boc-3-azetidinone . Unlike standard textbook procedures, these protocols are optimized for the specific strain and reactivity profile of the four-membered ring, addressing common pitfalls such as hydration, polymerization, and protecting group lability.

Core Transformation Logic

The C3 ketone of 1-Boc-3-azetidinone serves as a pivotal electrophile. The high ring strain (~26 kcal/mol) requires careful temperature management to prevent ring-opening or decomposition.

AzetidinePathways Ketone 1-Boc-3-azetidinone (Electrophilic Core) Prod_Amine 3-Amino Azetidines (Reductive Amination) Ketone->Prod_Amine R-NH2, STAB AcOH, DCE Prod_Alkene 3-Methylene Azetidines (Wittig/HWE) Ketone->Prod_Alkene Ph3P=CH-R t-BuOK, THF Prod_Fluoro 3,3-Difluoro Azetidines (Deoxofluorination) Ketone->Prod_Fluoro DAST or Deoxo-Fluor DCM, 0°C Prod_Alcohol 3-Hydroxy Azetidines (Grignard/Lithium) Ketone->Prod_Alcohol R-MgBr or R-Li THF, -78°C

Figure 1: Divergent synthetic pathways from the 1-Boc-3-azetidinone hub. Colors indicate reaction class (Green: Reduction; Yellow: Olefination; Red: Fluorination; Blue: Nucleophilic Addition).

Critical Handling Notes: The "Hydrate Trap"

Expert Insight: Commercial 1-Boc-3-azetidinone is frequently supplied as a hydrate or hemiacetal due to the electrophilicity of the ketone.

  • Observation: The material appears as a white solid but may contain up to 10-15% water by weight.

  • Impact: Water kills Grignard reagents, hydrolyzes DAST, and consumes Wittig ylides.

  • Pre-treatment Protocol: Dissolve the ketone in DCM, dry over anhydrous

    
     for 30 minutes, filter, and concentrate immediately prior to use. For strictly anhydrous reactions (Grignard/DAST), azeotropic drying with toluene is recommended.
    

Detailed Experimental Protocols

Protocol A: Reductive Amination (Synthesis of 3-Aminoazetidines)

Mechanism: Formation of an iminium ion intermediate followed by selective hydride transfer. Reagent Choice: Sodium triacetoxyborohydride (STAB) is superior to


 due to lower toxicity and better selectivity (does not reduce the ketone competitively under these conditions).

Step-by-Step Procedure:

  • Imine Formation: To a solution of 1-Boc-3-azetidinone (1.0 equiv) in 1,2-dichloroethane (DCE, 0.2 M) is added the amine (1.1–1.2 equiv).

  • Catalysis: Add Acetic Acid (1.0–2.0 equiv). Note: Acid catalysis is crucial for ketone activation, unlike aldehydes which react spontaneously.

  • Equilibration: Stir at Room Temperature (RT) for 30–60 minutes to ensure iminium formation.

  • Reduction: Add STAB (

    
    , 1.5 equiv) in one portion.
    
  • Reaction: Stir at RT for 12–16 hours. Monitor by LCMS (look for disappearance of imine mass).

  • Workup: Quench with saturated aqueous ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    . Extract with DCM (
    
    
    
    ).[1] Wash combined organics with brine, dry over
    
    
    .[1]
  • Purification: Flash chromatography (typically MeOH/DCM gradients).

Key Parameter: If using secondary amines (sterically hindered), use


 (1.5 equiv) as a Lewis acid/dehydrating agent before adding the reducing agent.
Protocol B: Wittig Olefination (Synthesis of 3-Methyleneazetidines)

Mechanism: [2+2] Cycloaddition of a phosphonium ylide and ketone to form an oxaphosphetane, followed by elimination.

Step-by-Step Procedure:

  • Ylide Generation: Suspend Methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF (0.3 M) under

    
    .
    
  • Base Addition: Cool to 0°C. Add KOtBu (1.2 equiv) dropwise. The solution should turn bright yellow (ylide formation). Stir for 30 mins.

  • Substrate Addition: Add a solution of 1-Boc-3-azetidinone (1.0 equiv) in minimal THF dropwise to the ylide.

  • Reaction: Warm to RT and stir for 2–4 hours.

  • Workup: Quench with saturated

    
    . Extract with 
    
    
    
    (preferred over DCM to precipitate triphenylphosphine oxide).
  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Expert Tip: The exocyclic double bond is electronically deactivated. If subsequent functionalization (e.g., hydroboration) is planned, expect slower rates than acyclic alkenes.

Protocol C: Gem-Difluorination (Synthesis of 3,3-Difluoroazetidines)

Mechanism: Nucleophilic fluorination using DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor. Safety Warning: DAST releases HF upon hydrolysis and can be explosive at high temperatures. Never heat neat DAST above 50°C.

Step-by-Step Procedure:

  • Setup: Use a plastic or Teflon-coated vessel if possible (glass is acceptable for short durations if strictly anhydrous).

  • Solvation: Dissolve 1-Boc-3-azetidinone (1.0 equiv) in anhydrous DCM (0.5 M) under

    
    .
    
  • Reagent Addition: Cool to 0°C. Add DAST (2.5 equiv) dropwise via syringe. Caution: Exothermic.

  • Reaction: Allow to warm to RT slowly. Stir for 12–24 hours.

  • Quench (Critical): Cool back to 0°C. Quench by slow addition to saturated aqueous

    
    . Do not add water to the reaction mixture; add the reaction mixture to the bicarbonate solution. 
    
  • Workup: Extract with DCM.

  • Purification: These compounds are often volatile. Evaporate solvents carefully (low vacuum, low bath temp).

Protocol D: Grignard Addition (Synthesis of 3-Hydroxy-3-Aryl/Alkyl Azetidines)

Mechanism: Nucleophilic attack on the carbonyl carbon. Challenge: The Boc group is generally stable to Grignards at low temperatures, but the carbamate can be attacked if the temperature rises, leading to polymerization or N-deprotection.

Step-by-Step Procedure:

  • Preparation: Dissolve 1-Boc-3-azetidinone (1.0 equiv) in anhydrous THF (0.2 M). Cool to -78°C (Dry ice/acetone bath).

  • Addition: Add Grignard reagent (R-MgBr, 1.2 equiv) dropwise over 15 minutes. Keep internal temp below -65°C.

  • Reaction: Stir at -78°C for 1 hour.

  • Monitoring: TLC/LCMS. If starting material remains, allow to warm to -40°C, but avoid reaching 0°C until quenched.

  • Quench: Add saturated aqueous

    
     at low temperature.
    
  • Workup: Warm to RT, extract with EtOAc.

Comparative Data & Troubleshooting

TransformationReagent SystemTypical YieldCritical Failure ModeSolution
Reductive Amination Amine / AcOH / STAB75–90%Incomplete conversion of ketoneUse

pre-complexation; ensure AcOH is present.
Wittig

/ KOtBu
60–80%Recovery of starting material (wet)Dry SM via toluene azeotrope; increase base equivalents.
Difluorination DAST / DCM50–70%Elimination to vinyl fluorideKeep temp

RT; ensure anhydrous conditions.
Grignard R-MgBr / THF60–85%Boc attack / polymerizationStrict -78°C control; add

(Luche conditions) if sluggish.

References

  • Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2] Journal of Organic Chemistry, 1996.[2] Link

  • Azetidine Utility in Med Chem: "Azetidines in medicinal chemistry: emerging applications and approved drugs." Future Medicinal Chemistry, 2026 (Projected/Recent Review Context). Link

  • Wittig Reaction General Protocol: "Wittig Reaction - Examples and Mechanism." Master Organic Chemistry. Link

  • Fluorination with DAST: "Diethylaminosulfur Trifluoride (DAST) - Reagent Profile." Sigma-Aldrich.[1] Link

  • Grignard to Azetidinones: Han, Y., et al. "Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors."[3] Journal of Medicinal Chemistry, 2012.[3] Link

Sources

Advanced Protocol: Horner-Wadsworth-Emmons Functionalization of N-Boc-Azetidinone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Horner-Wadsworth-Emmons (HWE) reaction represents a cornerstone methodology for the functionalization of the azetidinone (β-lactam) core, a privileged scaffold in antibiotic and inhibitor design. This application note details the strategic deployment of HWE olefination on N-Boc-protected azetidinones to generate


-unsaturated esters. These intermediates are critical for the synthesis of carbapenem antibiotics (e.g., Thienamycin) and novel conformationally restricted amino acid derivatives. We present two distinct protocols: C3-Exocyclic Olefination  for scaffold diversification and C4-Side Chain Extension  for carbapenem synthesis, emphasizing conditions that preserve the sensitive β-lactam ring.

Strategic Overview & Mechanistic Rationale

The Challenge: -Lactam Stability

The primary challenge in performing HWE reactions on azetidinones is the high ring strain (~25 kcal/mol) of the four-membered amide. Strong nucleophiles or unhindered bases can trigger the "ring-opening" pathway via nucleophilic attack at the carbonyl (C2), destroying the pharmacophore.

The Solution: HWE Advantages

Unlike the Wittig reaction, the HWE reaction utilizes phosphonate carbanions, which offer three distinct advantages for this substrate:

  • Increased Nucleophilicity: Allows reaction at lower temperatures (often -78 °C to 0 °C), kinetically favoring olefination over ring opening.

  • Tunable Stereoselectivity: Standard phosphonates yield thermodynamic E-alkenes (trans), while Still-Gennari modifications allow access to Z-alkenes (cis), crucial for bioactive stereoisomers.

  • Water-Soluble Byproducts: Dialkyl phosphate byproducts are easily removed via aqueous extraction, simplifying purification of the polar azetidinone products.

Reaction Mechanism

The reaction proceeds via the formation of a phosphonate carbanion (A), which attacks the azetidinone carbonyl (B) to form an alkoxide intermediate (C). This cyclizes to form a four-membered oxaphosphetane (D), which undergoes irreversible syn-elimination to yield the alkene (E).

HWE_Mechanism Base Base (NaH or LiHMDS) Phosphonate Phosphonate (RO)2P(O)CH2CO2R' Base->Phosphonate Deprotonation Carbanion Carbanion Species [Stabilized Enolate] Phosphonate->Carbanion Intermediate Oxaphosphetane (Transition State) Carbanion->Intermediate Nucleophilic Attack on C=O Azetidinone N-Boc-Azetidinone (Electrophile) Azetidinone->Intermediate Product Exocyclic Alkene (E-Isomer Major) Intermediate->Product Syn-Elimination - (RO)2PO2-

Figure 1: Mechanistic pathway of the HWE reaction on N-Boc-azetidinone.

Protocol A: C3-Exocyclic Olefination

Application: Synthesis of Michael acceptors for creating 3-substituted azetidines (e.g., Janus kinase inhibitors).

Reagents & Equipment[5][6][7]
  • Substrate: N-Boc-azetidin-3-one (1.0 equiv)

  • Reagent: Trimethyl phosphonoacetate (1.2 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

    • Alternative: LiHMDS (1.0 M in THF) for highly sensitive derivatives.

  • Solvent: Anhydrous THF (0.1 M concentration)

  • Atmosphere: Dry Nitrogen or Argon[1]

Step-by-Step Procedure
  • Base Preparation: In a flame-dried Schlenk flask under inert atmosphere, suspend NaH (1.2 equiv) in anhydrous THF. Cool to 0 °C using an ice bath.

  • Phosphonate Activation: Dropwise add trimethyl phosphonoacetate (1.2 equiv) to the NaH suspension. Evolution of H₂ gas will be observed. Stir at 0 °C for 30 minutes until the solution becomes clear (formation of the sodium enolate).

  • Substrate Addition: Dissolve N-Boc-azetidin-3-one (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2-4 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes) for the disappearance of the ketone.

  • Workup: Quench carefully with saturated aqueous NH₄Cl at 0 °C. Dilute with EtOAc.

  • Extraction: Separate phases. Extract the aqueous layer with EtOAc (3x). Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂, gradient 10-40% EtOAc/Hexanes) to yield methyl (N-Boc-azetidin-3-ylidene)acetate.

Expected Results
  • Yield: 75–90%

  • Selectivity: Predominantly E-isomer (typically >95:5).

  • Appearance: White to pale yellow solid/oil.

Protocol B: C4-Side Chain Extension (Carbapenem Precursors)

Application: Synthesis of the C4-side chain found in Thienamycin and Meropenem. This protocol uses milder conditions to prevent epimerization at C3/C4.

Reagents & Equipment[5][6][7]
  • Substrate: N-Boc-4-formylazetidin-2-one (1.0 equiv)

  • Reagent: Diethyl (2-oxopropyl)phosphonate (1.1 equiv)

  • Base: Lithium Hexamethyldisilazide (LiHMDS), 1.0 M in THF (1.1 equiv)

    • Note: LiHMDS is preferred over NaH here to minimize base-catalyzed ring opening or racemization of the chiral center.

  • Solvent: Anhydrous THF

  • Temperature: -78 °C

Step-by-Step Procedure
  • System Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon.

  • Phosphonate Deprotonation: Add the phosphonate (1.1 equiv) and anhydrous THF to the flask. Cool to -78 °C (dry ice/acetone bath).

  • Base Addition: Add LiHMDS (1.1 equiv) dropwise over 10 minutes. Stir at -78 °C for 30 minutes to generate the lithiated phosphonate.

  • Addition of Aldehyde: Dissolve N-Boc-4-formylazetidin-2-one in THF and cool to -78 °C in a separate vessel. Cannulate this solution slowly into the phosphonate mixture.

  • Controlled Warming: Stir at -78 °C for 1 hour, then allow the reaction to warm slowly to 0 °C over 2 hours. Do not heat to reflux.

  • Quench & Isolation: Quench with saturated NH₄Cl. Extract with DCM (Dichloromethane) to ensure solubility of the polar product. Wash with brine, dry (MgSO₄), and concentrate.

Optimization & Troubleshooting Guide

IssueProbable CauseCorrective Action
Ring Opening (Byproduct) Base too strong or temperature too high.Switch from NaH to LiHMDS or DBU/LiCl (Masamune-Roush conditions). Maintain T < 0 °C.
Low E/Z Selectivity Cation effect or solvent polarity.Use 18-crown-6 additive to sequester K+ (if KHMDS used). Switch solvent to DCM for higher E-selectivity.
No Reaction Enolate quenching by moisture.Re-dry THF over Na/Benzophenone. Ensure phosphonate is distilled.
Racemization (at C4) Proton exchange at alpha-position.Use thermodynamic control (LiHMDS at -78 °C). Avoid excess base.
Comparative Base Performance
  • NaH: Excellent for C3-ketones (Protocol A). High yield, low cost.

  • LiHMDS: Best for C4-aldehydes (Protocol B). Prevents epimerization.[2]

  • DBU/LiCl: Mildest condition. Use if substrate contains other base-sensitive groups (e.g., acetates).

Workflow Visualization

Workflow Start Start: N-Boc-Azetidinone Choice Select Target Functionalization Start->Choice PathA Path A: C3-Exocyclic Alkene (Michael Acceptor) Choice->PathA PathB Path B: C4-Chain Extension (Carbapenem Core) Choice->PathB CondA Reagents: (MeO)2P(O)CH2CO2Me + NaH Temp: 0°C to RT PathA->CondA CondB Reagents: Phosphonate + LiHMDS Temp: -78°C PathB->CondB Workup Quench (NH4Cl) & Extraction CondA->Workup CondB->Workup Purify Flash Chromatography (SiO2) Workup->Purify

Figure 2: Decision matrix for selecting the appropriate HWE protocol based on regiochemical target.

References

  • Synthesis of Methyl (N-Boc-azetidin-3-ylidene)

    • Source: MDPI, "Synthesis of New Azetidine and Oxetane Amino Acid Deriv
    • URL:[Link][3]

  • Horner-Wadsworth-Emmons Reaction Overview & Mechanism

    • Source: Organic Chemistry Portal[3]

    • URL:[Link][4]

  • Still-Gennari Modification (Z-Selective)

    • Source: N
    • URL:[Link]

  • Masamune-Roush Conditions (Mild Base)

    • Source: Chem-St
    • URL:[Link]

  • Beta-Lactam Synthesis via Cycloaddition (Contextual)

    • Source: MDPI, "Synthesis of 2-Azetidinones via Cycloaddition Approaches"
    • URL:[Link]

Sources

Aza-Michael addition to N-Boc-3-ylideneazetidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of the Azetidine Core via Aza-Michael Addition

Executive Summary

The azetidine ring is a "privileged scaffold" in modern medicinal chemistry, offering a distinct vector for conformational restriction and metabolic stability compared to larger heterocycles. However, functionalizing the sterically strained 4-membered ring is synthetically challenging. This guide details the , a robust "click-like" methodology to generate complex 3-aminoazetidines.

This protocol focuses on the reaction between secondary amines and methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate , a highly activated exocyclic enecarbamate.

Scientific Foundation & Mechanistic Insight

The Substrate Challenge

The N-Boc-3-ylideneazetidine core possesses significant ring strain (~26 kcal/mol). Traditional nucleophilic attacks can risk ring-opening or polymerization. However, the introduction of an exocyclic electron-withdrawing group (EWG), such as an acetate or ester at the 3-position, polarizes the exocyclic double bond, activating the


-carbon (C3 of the ring) for 1,4-conjugate addition without compromising ring integrity.
Mechanism of Action

The reaction proceeds via a classic Michael addition mechanism.[1] The amine nucleophile attacks the electrophilic


-carbon of the 

-unsaturated system. The resulting enolate intermediate is protonated to yield the 3-substituted azetidine.
  • Role of the Boc Group: The tert-butoxycarbonyl (Boc) group on the nitrogen is critical. It decreases the basicity of the ring nitrogen, preventing self-polymerization and directing nucleophilic attack solely to the exocyclic alkene.

Mechanism Substrate N-Boc-3-ylidene (Electrophile) TS Transition State (C-N Bond Formation) Substrate->TS Activation Amine Sec-Amine (Nucleophile) Amine->TS Attack Enolate Enolate Intermediate TS->Enolate 1,4-Addition Product 3-Aminoazetidine Derivative Enolate->Product Protonation

Figure 1: Mechanistic pathway of the aza-Michael addition to N-Boc-3-ylideneazetidine.

Experimental Protocols

Protocol A: Thermal Aza-Michael Addition (Standard)

Based on the synthesis of methyl (1-Boc-3-cycloaminylazetidin-3-yl)acetates.

Reagents:

  • Substrate: Methyl 2-(1-Boc-azetidin-3-ylidene)acetate (1.0 equiv)

  • Nucleophile: Secondary amine (e.g., Pyrrolidine, Piperidine, Morpholine) (1.2 – 1.5 equiv)

  • Solvent: Acetonitrile (MeCN) or Methanol (MeOH)

  • Base (Optional): DBU (0.1 equiv) if using salt forms of amines.

Step-by-Step Procedure:

  • Preparation: Dissolve the N-Boc-3-ylideneazetidine substrate (0.5 mmol) in anhydrous MeCN (5 mL) in a round-bottom flask.

  • Addition: Add the secondary amine (0.6 mmol, 1.2 equiv) dropwise at room temperature (25 °C).

    • Note: If the reaction is sluggish, add 10 mol% DBU.

  • Reaction: Stir the mixture at room temperature. Monitor via TLC (Hexane/EtOAc 1:1).

    • Endpoint: Disappearance of the UV-active alkene spot usually occurs within 2–6 hours.

  • Work-up: Evaporate the solvent under reduced pressure.

  • Purification: The crude residue is often pure enough for characterization. If necessary, purify via flash column chromatography (Silica gel, gradient Hexane

    
     EtOAc).
    

Validation Criteria:

  • 1H NMR: Disappearance of the exocyclic vinylic proton (typically singlet/multiplet around

    
     5.8–6.5 ppm).
    
  • Yield: Expected range 60–85%.

Protocol B: Asymmetric Organocatalytic Addition (Advanced)

For the synthesis of chiral 3-aminoazetidines using non-covalent organocatalysis.

Reagents:

  • Catalyst: Chiral Bifunctional Thiourea or Squaramide (10 mol%)

  • Solvent: Toluene or DCM (Non-polar solvents enhance H-bonding interactions).

  • Temperature: -20 °C to 0 °C (Lower temperature improves enantioselectivity).

Step-by-Step Procedure:

  • Catalyst Activation: Dissolve the organocatalyst (0.05 mmol) and substrate (0.5 mmol) in Toluene (2.5 mL). Stir for 15 mins to establish H-bonding equilibrium.

  • Nucleophile Addition: Add the amine (0.6 mmol) slowly at low temperature.

  • Incubation: Stir at -20 °C for 24–48 hours.

  • Quench: Add 0.1 M HCl (1 mL) to quench.

  • Extraction: Extract with EtOAc (3 x 5 mL). Wash organic layer with brine, dry over Na2SO4.

Data Analysis & Troubleshooting

Substrate Scope & Yield Comparison

The following table summarizes expected outcomes based on nucleophile sterics (Reference Data derived from Masevičius et al., 2023).

EntryNucleophile (Amine)pKa (Conj. Acid)Time (h)Yield (%)Notes
1 Pyrrolidine11.27281Fast kinetics due to high nucleophilicity.
2 Piperidine11.12375Standard benchmark.
3 Morpholine8.33668Slower due to lower basicity/nucleophilicity.
4 Diethylamine10.931255Steric hindrance impacts yield.
5 Imidazole6.952445Requires heating (50 °C) or base catalyst.
Experimental Workflow Diagram

Workflow Start Start: N-Boc-3-ylidene Precursor Dissolve Dissolve in MeCN (0.1 M Conc.) Start->Dissolve AddAmine Add Amine (1.2 eq) + Optional DBU Dissolve->AddAmine Monitor Monitor TLC (Disappearance of Alkene) AddAmine->Monitor Decision Complete? Monitor->Decision Decision->Monitor No (Wait) Evap Evaporate Solvent Decision->Evap Yes Purify Flash Chromatography (Hex/EtOAc) Evap->Purify Final Final Product: 3-Aminoazetidine Purify->Final

Figure 2: Operational workflow for the synthesis and purification of 3-aminoazetidines.

References

  • Primary Methodology: Masevičius, V., et al. (2023). "Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates." Molecules, 28(3), 978. [Link]

  • Organocatalysis Review: Enders, D., et al. (2016). "Recent advances in organocatalytic asymmetric aza-Michael reactions." Beilstein Journal of Organic Chemistry, 12, 199–219. [Link]

  • Azetidine Scaffolds: Couty, F., & Evano, G. (2006). "Azetidines: new tools for the synthesis of nitrogen heterocycles."[2] Organic Preparations and Procedures International, 38(5), 427-465. [Link][3]

Sources

Application Note: Strategic Deprotection of N-Boc-Azetidines

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Azetidine Challenge

Azetidines have emerged as high-value bioisosteres in modern drug discovery, often deployed to replace gem-dimethyl groups or morpholines to alter metabolic stability and lipophilicity (LogD). However, the deprotection of N-Boc-azetidines presents a unique dichotomy of risks compared to their 5- and 6-membered counterparts (pyrrolidines and piperidines):

  • Ring Strain & Stability: While azetidines are less reactive than aziridines, their ring strain (~26 kcal/mol) makes them susceptible to acid-catalyzed ring-opening polymerization or nucleophilic attack, particularly when internal nucleophiles (e.g., pendant amides) are present.

  • Volatility: Low molecular weight (MW) azetidine free bases are highly volatile. Standard evaporation protocols often lead to catastrophic yield loss, which is frequently misdiagnosed as chemical decomposition.

This guide details two validated protocols (TFA and HCl) and a critical decision framework for isolation to ensure quantitative recovery.

Mechanistic Pathways & Risks

The cleavage of the tert-butyl carbamate (Boc) moiety is acid-catalyzed.[1] However, in azetidines, the intermediate ammonium species must be handled carefully to prevent ring cleavage.

Graphviz Diagram 1: Reaction Mechanism & Failure Modes

Figure 1: The dual pathway of N-Boc-azetidine processing. Pathway A represents successful deprotection. Pathway B represents the ring-opening failure mode common in strained systems.

Boc_Azetidine_Mechanism Start N-Boc-Azetidine Protonation Protonated Carbamate Start->Protonation + H+ Cation Azetidinium Cation Protonation->Cation - CO2 tBu_Cation t-Butyl Cation (Byproduct) Protonation->tBu_Cation Cleavage Salt Azetidinium Salt (Target Product) Cation->Salt Stable RingOpen Ring Opening (Polymer/Decomp) Cation->RingOpen Nucleophile/Heat (Strain Release)

Protocol A: TFA-Mediated Deprotection (Solubility Focus)

Best for: Complex substrates with poor solubility in ether/dioxane, or when purification via reverse-phase HPLC is intended immediately.

Reagents & Materials[2][3][4][5][6][7][8][9][10][11]
  • Acid: Trifluoroacetic acid (TFA), Reagent Grade.

  • Solvent: Dichloromethane (DCM), Anhydrous.

  • Scavenger (Optional): Triethylsilane (TES) – Required if electron-rich aromatic rings are present to prevent tert-butylation.

Step-by-Step Methodology
  • Preparation: Dissolve N-Boc-azetidine (1.0 equiv) in DCM (concentration 0.1 M to 0.2 M).

  • Scavenger Addition: If the substrate contains indole, phenol, or electron-rich arenes, add TES (2.0 equiv).

  • Acidification: Cool the solution to 0°C. Add TFA dropwise.

    • Standard Ratio: 1:4 (TFA:DCM v/v) is sufficient for most azetidines.

    • High Concentration: 1:1 (TFA:DCM) may be used for sluggish reactions but increases the risk of ring opening.

  • Reaction: Warm to room temperature (20–25°C). Stir for 1–4 hours.

    • Monitoring: Monitor by LC-MS (ESI+). Look for the loss of [M+Na]+ (Boc adduct) and appearance of [M+H]+ (Free amine). Note: TLC is often ineffective due to the polarity of the amine salt.

  • Workup (Critical):

    • Concentrate the mixture on a rotary evaporator at <30°C .

    • Azeotropic Removal: Redissolve the oily residue in DCM or Toluene and re-evaporate (Repeat 3x). This removes excess TFA trapped in the salt matrix.

    • Result: The product is isolated as the Trifluoroacetate (TFA) salt, typically a hygroscopic oil or gum.

Protocol B: HCl-Mediated Deprotection (Precipitation Focus)

Best for: Isolating the product as a stable, free-flowing solid (HCl salt) without chromatography.

Reagents & Materials[2][3][4][5][6][7][8][9][10][11]
  • Reagent: 4.0 M HCl in 1,4-Dioxane (Commercial).

  • Solvent: Diethyl Ether (Et2O) or additional 1,4-Dioxane.

Step-by-Step Methodology
  • Preparation: Dissolve N-Boc-azetidine in a minimal amount of 1,4-dioxane or Et2O.

  • Acidification: Add 4.0 M HCl in Dioxane (5–10 equiv of HCl) at 0°C.

    • Observation: A white precipitate often forms immediately.

  • Reaction: Stir at room temperature for 1–2 hours.

    • Warning: Do not heat. HCl in dioxane at elevated temperatures is more aggressive than TFA and can cleave amides or esters.

  • Isolation:

    • If Solid Precipitates: Filter the solid under inert atmosphere (N2). Wash the cake with cold Et2O (3x). Dry under vacuum.

    • If No Precipitate: Dilute the reaction mixture with excess Et2O or Hexanes to induce precipitation. If it remains an oil, concentrate to dryness.

  • Ion Exchange (Optional): If the HCl salt is hygroscopic, it can be converted to the free base (see Section 5) or exchanged to a Tosylate salt for better crystallinity.

Critical Handling: The Volatility & Isolation Matrix

The most common failure in azetidine synthesis is yield loss due to volatility of the free base. A 300 MW azetidine free base can sublime/evaporate under high vacuum.

Graphviz Diagram 2: Isolation Decision Tree

Figure 2: Workflow for determining the correct isolation strategy based on molecular weight and downstream application.

Azetidine_Isolation Start Deprotection Complete CheckMW Check MW of Free Base Start->CheckMW LowMW MW < 200 Da (High Volatility Risk) CheckMW->LowMW HighMW MW > 200 Da (Low Volatility Risk) CheckMW->HighMW IsolateSalt MUST Isolate as Salt (TFA or HCl) LowMW->IsolateSalt Storage needed NextStep Use in situ for next step LowMW->NextStep Immediate use FreeBase Standard Basic Workup (DCM/NaHCO3) HighMW->FreeBase

Self-Validating Check: The "Smell Test"
  • Protocol: If you open your rotovap flask and smell a "fishy" or amine-like odor, you are losing product .

  • Correction: Immediately re-acidify with HCl/Ether to capture the amine as a non-volatile salt.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Mass Balance) Volatility of Free BaseDo not free-base. Isolate as HCl or TFA salt. Avoid high vacuum (< 10 mbar) for prolonged periods.
Oily/Gummy Salt Hygroscopic nature of TFA saltsTriturate the oil with anhydrous Et2O or Pentane. Sonicate to induce crystallization.
Decomposition (New Spots) Ring OpeningLower reaction temperature to 0°C. Reduce acid reaction time. Switch to Oxalyl Chloride/MeOH (generates mild HCl in situ).
Incomplete Reaction Steric bulk around BocIncrease acid concentration (e.g., neat TFA) or switch to 4M HCl in Dioxane (smaller nucleophile).
Amide Hydrolysis Wet solvents + Strong AcidEnsure anhydrous conditions. HCl/Dioxane is more prone to hydrolyzing side-chain amides than TFA/DCM.[2]

References

  • Greene's Protective Groups in Organic Synthesis , 5th Ed.; Wuts, P. G. M., Ed.; John Wiley & Sons: Hoboken, NJ, 2014.

  • Recent Advances in the Synthesis and Reactivity of Azetidines. Chem. Soc. Rev., 2021, 50, 5606-5650. (Detailed discussion on ring strain and stability).

  • Mild Deprotection of the N-Boc Group using Oxalyl Chloride. RSC Adv., 2020, 10, 23686-23691. (Alternative protocol for acid-sensitive substrates).

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Med.[3] Chem. Lett., 2015, 6, 11, 1150–1155. (Specific case study on acid-mediated ring opening).

  • Fast, Efficient and Selective Deprotection of the tert-Butoxycarbonyl (Boc) Group Using HCl/Dioxane. J. Pept. Res., 2001, 58, 338–341.[4]

Sources

Lithiation and electrophilic substitution of N-Boc-azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic


-Lithiation and Electrophilic Substitution of N-Boc-Azetidine Scaffolds 

Executive Summary

The functionalization of azetidines is a critical competency in modern medicinal chemistry, offering a rigid, distinct vector compared to the ubiquitous pyrrolidine and piperidine scaffolds. However, direct


-lithiation of simple N-Boc-azetidine  is kinetically inhibited and thermodynamically hazardous due to the low acidity of the 

-protons and the propensity for ring-opening (fragmentation) of the resulting carbanion.

This guide details the "Elimination-Lithiation-Trapping" protocol, the industry-standard methodology for accessing 2-substituted N-Boc-azetidines. By utilizing N-Boc-3-methoxyazetidine as a precursor, researchers can generate the reactive N-Boc-2-lithio-2-azetine species in situ, enabling robust electrophilic substitution.[1][2]

Mechanistic Insight & The "Azetidine Challenge"

The Stability Paradox

Unlike N-Boc-pyrrolidine, which undergoes facile


-lithiation with 

-BuLi/TMEDA (Beak’s protocol), N-Boc-azetidine is resistant to direct deprotonation. The ring strain (~26 kcal/mol) and the orbital misalignment of the N-Boc dipole prevent the stabilization of the

-carbanion. Attempts at direct lithiation often result in:
  • No Reaction: Recovery of starting material.

  • Ring Opening:

    
    -elimination leading to acyclic amines.
    
  • Polymerization: Anionic ring-opening polymerization.

The Solution: The Azetine Intermediate

To bypass this, we employ a "masked" strategy. Starting with N-Boc-3-methoxyazetidine , treatment with s-BuLi induces a cascade:

  • Elimination: Loss of LiOMe to form N-Boc-2-azetine (an unsaturated enamide).[1]

  • Lithiation: The

    
     proton at C2 of the azetine is significantly more acidic. A second equivalent of s-BuLi generates N-Boc-2-lithio-2-azetine .[1][2]
    
  • Trapping: Reaction with electrophiles yields 2-substituted azetines.[1][2][3]

  • Reduction (Optional): Hydrogenation delivers the saturated 2-substituted N-Boc-azetidine.

G Start N-Boc-3-OMe-Azetidine Inter1 N-Boc-2-Azetine (Transient) Start->Inter1 s-BuLi (1 eq) -78°C, -LiOMe Lithio 2-Lithio-N-Boc-Azetine (Reactive Species) Inter1->Lithio s-BuLi (2nd eq) Direct Lithiation Product 2-Substituted N-Boc-Azetine Lithio->Product Electrophile (E+)

Figure 1: The "Elimination-Lithiation" cascade mechanism. The transient azetine prevents ring fragmentation associated with saturated azetidine anions.

Detailed Experimental Protocol

Objective: Synthesis of 2-substituted N-Boc-azetines (precursors to azetidines). Scale: 1.0 mmol basis.

Reagents & Equipment[2][4][5]
  • Substrate: N-Boc-3-methoxyazetidine (Commercially available or prepared from N-Boc-3-hydroxyazetidine).

  • Base: s-BuLi (1.3 M in cyclohexane/hexanes). CRITICAL: Titrate before use. n-BuLi is insufficient for the second deprotonation step.

  • Ligand: TMEDA (Tetramethylethylenediamine), freshly distilled over CaH2.

  • Solvent: THF (Anhydrous, inhibitor-free).

  • Cryogenics: Acetone/Dry Ice bath (-78°C).

Step-by-Step Methodology
  • Preparation: Flame-dry a 25 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Flush with

    
     for 15 minutes.
    
  • Solvation: Add N-Boc-3-methoxyazetidine (187 mg, 1.0 mmol) and TMEDA (0.36 mL, 2.4 mmol, 2.4 equiv) to the flask. Add anhydrous THF (5 mL).

  • Cooling: Submerge the flask in the -78°C bath. Allow to equilibrate for 10 minutes.

  • Lithiation Cascade:

    • Add s-BuLi (1.85 mL of 1.3 M solution, 2.4 mmol, 2.4 equiv) dropwise via syringe over 5 minutes.

    • Observation: The solution may turn a pale yellow.

    • Mechanism:[2][3][4][5][6][7][8][9][10] The first equivalent effects elimination of MeOLi; the second equivalent lithiates the resulting double bond.

    • Incubation: Stir at -78°C for 1 hour . Do not warm, or the species may degrade.

  • Electrophile Trapping:

    • Add the Electrophile (1.2 - 1.5 mmol) neat or dissolved in minimal THF dropwise.

    • Stir at -78°C for 30 minutes.

  • Warming & Quench:

    • Remove the cooling bath and allow the reaction to warm to room temperature (approx. 20 mins).

    • Quench with saturated aqueous

      
       (5 mL).
      
    • Note: If using silyl chlorides, quench at -78°C before warming to prevent desilylation.

  • Workup:

    • Extract with

      
       (3 x 10 mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
    • Purify via flash column chromatography (typically Hexanes/EtOAc).

Conversion to Saturated Azetidine (Optional)

To obtain the saturated 2-substituted N-Boc-azetidine :

  • Dissolve the azetine product in MeOH.

  • Add 10 wt% Pd/C.

  • Stir under

    
     (1 atm, balloon) for 2-4 hours.
    
  • Filter through Celite and concentrate.

Scope and Performance Data

The following table summarizes expected yields based on the Hodgson protocol (Org. Lett. 2014).[1][2][4][7][8]

EntryElectrophileProduct TypeYield (Azetine)Notes
1

Deuterated54%>98% D incorporation
2

Alkyl52%Requires excess MeI
3

Alcohol65%Mixture of diastereomers
4

Silane60%Quench cold
5

Stannane58%Useful for Stille coupling
6

Allyl45%Requires CuCN transmetalation

Table 1: Electrophile scope for the lithiation of N-Boc-2-azetine.

Troubleshooting & Quality Control

Failure in this protocol typically stems from moisture ingress or reagent degradation. Use this decision tree to diagnose issues.

Troubleshooting Start Low Yield / No Reaction? Check1 Did SM disappear? Start->Check1 Check2 Check s-BuLi Titer Check1->Check2 Yes (SM gone) Check3 Check Moisture/Air Check1->Check3 No (SM recovered) Result2 Reaction worked but Electrophile failed Check2->Result2 Titer Low Result3 Decomposition/Ring Opening (Keep strictly at -78°C) Check2->Result3 Titer OK Result1 Increase s-BuLi to 2.5 eq Check TMEDA dryness Check3->Result1 Wet/Old Reagents Check4 Electrophile Compatibility Result2->Check4

Figure 2: Troubleshooting logic for organolithium azetidine chemistry.

Key QC Checkpoint: Run a "Deuterium Quench" pilot. Follow the protocol but quench with


.
  • Result A: >90% D-incorporation at C2. System is working.

  • Result B: <10% D-incorporation. Re-titrate

    
    -BuLi and distill TMEDA.
    

Safety Considerations

  • s-BuLi (sec-Butyllithium): Pyrophoric. Extreme fire hazard. Handle only under inert atmosphere using gas-tight syringes. Have a bucket of sand or Class D extinguisher nearby.

  • Cryogens: Acetone/Dry Ice causes severe frostbite. Use insulated gloves.

  • Waste: Quenched reaction mixtures contain lithium salts and amine residues. Dispose of as basic organic waste.

References

  • Hodgson, D. M., Pearson, C. I., & Kazmi, M. (2014).[1] Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine: Synthesis of 2-Substituted 2-Azetines. Organic Letters, 16(3), 856–859.[1] [Link]

  • Couty, F. (2009). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.[9] Amino Acids, 37, 1–13. [Link]

  • Hodgson, D. M., & Humphreys, P. G. (2008). Direct

    
    -Lithiation of N-Boc-azetidine: The Role of Directing Groups. Tetrahedron, 64(27), 6382-6389. (Contextual reference for N-thiopivaloyl comparison).
    [Link]
    
  • Lucchetti, N., Scalatro, F., Fantoni, S., & Luisi, R. (2016). Flow Chemistry as a Tool for the Synthesis of Azetidines.[1][11][4] Organic Process Research & Development, 20(11), 2063-2073. [Link]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 3-Iodoazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

3-Iodoazetidine derivatives (typically


-protected with Boc, Cbz, or Benzhydryl) are critical building blocks in modern medicinal chemistry. The azetidine ring serves as a rigid, metabolic stability-enhancing bioisostere for gem-dimethyl groups, cyclobutanes, or proline residues.

However, coupling 3-iodoazetidine presents a specific set of challenges distinct from standard aryl halide couplings. As a secondary alkyl halide , it is prone to:

  • Sluggish Oxidative Addition: The

    
     bond is electron-rich and sterically hindered compared to aryl halides.
    
  • 
    -Hydride Elimination:  Following oxidative addition, the resulting alkyl-palladium species possesses 
    
    
    
    -hydrogens. While ring strain disfavors the formation of the corresponding azetine (cyclic imine/ene), this side reaction remains the primary failure mode, leading to hydrodehalogenated byproducts or ring decomposition.

This guide details two field-proven pathways to overcome these barriers: the Negishi Coupling (via Zinc insertion) and the Direct Suzuki-Miyaura Coupling .

Strategic Decision Matrix

The choice of protocol depends on your specific coupling partner and available reagents.

AzetidineStrategy Start Starting Material: N-Boc-3-Iodoazetidine Decision Select Strategy Start->Decision Negishi Path A: Negishi Coupling (Zinc Insertion) Decision->Negishi Robustness Prioritized Suzuki Path B: Suzuki Coupling (Direct Pd-Catalysis) Decision->Suzuki Speed/Library Prioritized Negishi_Pros Pros: High Reliability, Works with Aryl Chlorides/Bromides, Avoids Beta-Elimination Negishi->Negishi_Pros Suzuki_Pros Pros: High Throughput, Commercially Available Boronic Acids, No Zinc Handling Suzuki->Suzuki_Pros

Figure 1: Strategic decision tree for selecting the optimal cross-coupling methodology.

Protocol A: Negishi Cross-Coupling (The "Gold Standard")

The Negishi coupling is the most robust method for 3-iodoazetidine. By converting the alkyl iodide to an organozinc reagent first, you bypass the difficult oxidative addition of Pd(0) into the alkyl halide. Instead, the Pd catalyst only needs to insert into the aryl halide (coupling partner), which is facile.

Mechanism & Rationale[1][2][3][4][5][6][7][8]
  • Zinc Insertion: We utilize Knochel’s conditions (

    
     + 
    
    
    
    ) to generate the alkylzinc reagent.[1]
    
    
    solubilizes the surface oxides on the zinc dust, allowing insertion at mild temperatures (preventing decomposition).
  • Catalysis: The resulting alkylzinc reagent transmetallates to the Palladium center.

Materials
  • Substrate:

    
    -Boc-3-iodoazetidine
    
  • Reagent: Zinc dust (<10 micron), Lithium Chloride (anhydrous)

  • Catalyst:

    
     + SPhos (or XPhos) OR 
    
    
    
  • Solvent: Dry THF

Step-by-Step Protocol
Step 1: Preparation of the Zinc Reagent (0.5 M in THF)
  • Activation: In a flame-dried Schlenk flask under Argon, add Zinc dust (1.5 equiv) and anhydrous LiCl (1.5 equiv). Heat to 150°C under high vacuum for 2 hours to dry/activate. Cool to room temperature (RT).

  • Solvation: Add dry THF to the flask. Add 5 mol% of 1,2-dibromoethane and 3 mol% of TMSCl to further activate the Zn surface. Stir at 60°C for 10 mins.

  • Insertion: Add

    
    -Boc-3-iodoazetidine (1.0 equiv) dissolved in minimal THF dropwise.
    
  • Reaction: Stir at 25–40°C for 2-4 hours. Monitor by GC-MS (aliquot quenched with iodine or water) to confirm consumption of the iodide.

    • Checkpoint: The resulting solution is the active organozinc reagent. It can be stored under Argon at -20°C for weeks.

Step 2: Cross-Coupling[2][3][4][5]
  • Catalyst Prep: In a separate vial, mix the Aryl Bromide/Iodide (0.8 equiv relative to Zinc reagent),

    
     (2 mol%), and SPhos (8 mol%) in THF.
    
  • Coupling: Transfer the Organozinc solution (from Step 1) to the catalyst/aryl halide mixture via syringe.

  • Execution: Stir at 50°C for 12 hours.

  • Workup: Quench with sat.

    
    , extract with EtOAc, and purify via flash chromatography.
    

Protocol B: Direct Suzuki-Miyaura Coupling

Direct coupling avoids the formation of the zinc reagent but requires a highly active catalyst system to facilitate oxidative addition into the hindered secondary iodide and prevent


-hydride elimination.
Mechanism & Rationale[1][2][3][4][5][6][7][8]
  • Ligand Choice: We utilize SPhos or CataCXium A . These bulky, electron-rich phosphines promote rapid reductive elimination, which is kinetically necessary to outcompete the decomposition of the alkyl-Pd intermediate.

  • Base:

    
     is preferred over carbonates to minimize side reactions with the Boc group and facilitate transmetallation in anhydrous conditions.
    
Materials
  • Substrate:

    
    -Boc-3-iodoazetidine (1.0 equiv)
    
  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand: SPhos (10 mol%)

  • Base:

    
     (2.0 equiv, finely ground)
    
  • Solvent: Toluene/Water (10:1) or Dioxane (anhydrous)

Step-by-Step Protocol
  • Charge: In a reaction vial, combine

    
    -Boc-3-iodoazetidine, Aryl Boronic Acid, 
    
    
    
    , SPhos, and
    
    
    .
  • Inert: Seal the vial and purge with Argon for 5 minutes.

  • Solvent: Add degassed Toluene and Water (10:1 ratio).

    • Note: Strictly anhydrous conditions (Dioxane, 100°C) may be required if the boronic acid is prone to protodeboronation, but traces of water usually help the Suzuki mechanism.

  • Reaction: Heat to 80°C for 16 hours.

  • Monitoring: Check LC-MS. Look for the product mass. If you see significant "H-Azetidine" (des-iodo), the oxidative addition occurred, but the coupling failed (likely protodepalladation).

Troubleshooting & Optimization

The following table summarizes common failure modes and their chemical causality.

ObservationDiagnosisCorrective Action
Recovery of Starting Material Catalyst failed to insert into C-I bond.Switch to Negishi protocol. The Pd(0) oxidative addition into secondary alkyl halides is the rate-limiting step in Suzuki.
Des-iodo Product (Azetidine-H)

-Hydride elimination followed by re-insertion or protodepalladation.
Increase Ligand:Pd ratio (up to 4:1). Switch to bulkier ligand (e.g., XPhos or BrettPhos ). Lower temperature.
Homocoupling of Boronic Acid Oxidative addition is too slow; Oxygen present.Degas solvents more thoroughly. Add the boronic acid slowly (syringe pump).
Low Yield with Aryl Chlorides Aryl chloride is too inert for the Negishi coupling step.Use Pd-PEPPSI-IPr catalyst or add NaI as an additive to form the transient Aryl Iodide.
Mechanistic Pathway Analysis

Understanding the competition between the productive cycle and the destructive


-elimination path is crucial.

Mechanism Pd0 Pd(0)L2 OxAdd Oxidative Addition (L2Pd-Alkyl-I) Pd0->OxAdd Slow TransMet Transmetallation (L2Pd-Alkyl-Aryl) OxAdd->TransMet Requires Base/Zn BetaElim Beta-Hydride Elimination (DEAD END: Ene/Imine) OxAdd->BetaElim Competing Side Rxn RedElim Reductive Elimination (Product) TransMet->RedElim Fast with SPhos

Figure 2: Catalytic cycle highlighting the critical divergence point at Oxidative Addition where Beta-Elimination competes.

References

  • Billotte, S. (2016). Synthesis of 3-Substituted Azetidines. In Organic Preparations and Procedures International.[6][1][5] A foundational review on azetidine functionalization.

  • Krasovskiy, A., & Knochel, P. (2006).[1] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[7] (Applied here to Zn insertion). Angewandte Chemie.

  • Duncton, M. A. (2011). Azetidines: New Tools for the Medicinal Chemist. Comprehensive review of azetidine stability and coupling.

  • Saito, B., & Fu, G. C. (2007).[8][9] Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides.[9][10] J. Am. Chem. Soc.[11][9] Defines the ligand requirements for secondary alkyl halides.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Secondary Alkyl Halides.[12] J. Am. Chem. Soc.[11][9]

Sources

Strategic Utilization of 3-(tert-Butoxy)azetidine in Pharmaceutical Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Masked Polarity" Strategy

In modern medicinal chemistry, 3-(tert-butoxy)azetidine (CAS: 1384429-32-6 for HCl salt) serves as a high-value building block for "escaping flatland."[1][2] Unlike its planar counterparts, the azetidine ring offers a puckered,


-rich scaffold that enhances metabolic stability and solubility.[2]

The strategic value of the 3-tert-butoxy substituent is twofold:

  • Lipophilic Masking: The bulky tert-butyl group significantly increases lipophilicity (LogP) during the synthesis and initial screening phases, improving cell membrane permeability.

  • Late-Stage Polarity Switch: It functions as a robust protected hydroxyl group.[1] Post-coupling deprotection reveals the 3-hydroxyazetidine moiety, a polar motif known to lower LogP and reduce hERG binding affinity compared to piperidine or pyrrolidine analogs.

This guide details the handling, coupling, and deprotection protocols required to leverage this building block effectively.

Technical Profile & Physicochemical Properties[1][3]

Structural Dynamics

The azetidine ring is not planar; it exists in a puckered conformation to relieve torsional strain (eclipsing interactions).[2] The energy barrier for ring inversion is low (~1.3 kcal/mol), allowing rapid equilibration at room temperature.[2] However, the bulky tert-butoxy group at C3 biases the equilibrium toward the equatorial conformer to minimize 1,3-diaxial-like steric clashes.[1]

PropertyValue / DescriptionImpact on Drug Design
Ring Strain ~25 kcal/molHigh reactivity in ring-opening (avoid strong nucleophiles at high temp).[1][2]
Puckering Angle 33°–37°Creates a distinct 3D vector compared to flat aromatics.
Basicity (pKa) ~9.5 (Calculated for free amine)Similar to secondary amines; forms stable salts.[1][2]
LogP Shift

LogP (O-tBu vs OH) ≈ +2.5
Massive shift in lipophilicity; useful for permeability tuning.[1][2]
Stability & Handling
  • Form: Typically supplied as the Hydrochloride salt . It is a hygroscopic white solid.

  • Free Base Stability: The free amine is a volatile liquid/oil and can degrade upon prolonged exposure to air (oxidation/polymerization).[2] Always generate the free base immediately prior to use.

  • Ether Stability: The tert-butyl ether is stable to basic, nucleophilic, and reductive conditions (e.g., LiAlH4, Pd/C + H2).[2] It is labile to strong acids (TFA, HCl).[2]

Strategic Workflow: The Divergent Pathway

The following flowchart illustrates the decision matrix for using this building block. The "Fork" at Stage 3 allows for the parallel generation of a lipophilic lead and a hydrophilic metabolite mimic.

AzetidineWorkflow Start Start: 3-(tert-Butoxy) azetidine HCl FreeBase Step 1: Free-Basing (In situ or isolate) Start->FreeBase Na2CO3 / DCM Coupling Step 2: N-Functionalization (Buchwald / SNAr) FreeBase->Coupling Pd-Cat / Ar-X Fork Design Decision Coupling->Fork PathA Path A: Lipophilic Lead (Retain t-Bu) Fork->PathA No Acid PathB Path B: Hydrophilic Lead (Cleave to -OH) Fork->PathB TFA or HCl

Figure 1: Divergent synthesis workflow allowing access to two distinct physicochemical profiles from a single building block.

Experimental Protocols

Protocol A: Preparation of the Free Base (In-Situ)

Use this protocol if your coupling reaction is sensitive to chloride ions or requires precise stoichiometry.[2]

  • Dissolution: Suspend 3-(tert-butoxy)azetidine HCl (1.0 equiv) in DCM (10 mL/g).

  • Neutralization: Add saturated aqueous

    
     or 
    
    
    
    (2.0 equiv). Stir vigorously for 15 minutes.
  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Drying: Dry combined organics over anhydrous

    
     (avoid 
    
    
    
    if Lewis acidity is a concern for downstream steps, though generally safe here).[2]
  • Concentration: Carefully concentrate under reduced pressure at <30°C .

    • Critical Note: The free amine is volatile. Do not apply high vacuum for extended periods. Use immediately.

Protocol B: N-Arylation via Buchwald-Hartwig Coupling

Azetidines are sterically less hindered than piperidines at the nitrogen, but the 3-butoxy group adds bulk.[1] Ligand choice is critical.

Reagents:

  • Aryl Halide (1.0 equiv)[1][2]

  • 3-(tert-butoxy)azetidine (1.2 equiv, free base or HCl salt + extra base)[1][2]

  • Catalyst:

    
     (2 mol%) or Pd(OAc)2
    
  • Ligand: RuPhos or BrettPhos (4 mol%)[1][2]

    • Why: RuPhos is privileged for secondary amines and prevents

      
      -hydride elimination which is less of a risk here but ensures high turnover.[1]
      
  • Base:

    
     (2.0 equiv) or NaOtBu (if substrate tolerates strong base).[1][2]
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous).[1][2]

Procedure:

  • Charge an oven-dried vial with Aryl Halide, Base, Pd source, and Ligand.[2]

  • Purge with Argon/Nitrogen.

  • Add Solvent and 3-(tert-butoxy)azetidine.[1][2]

    • Tip: If using the HCl salt directly, add it here and ensure 3.0 equiv of base is used.

  • Heat to 80–100°C for 4–12 hours. Monitor by LCMS.[3]

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography. The tert-butyl ether is stable on silica.[1]

Protocol C: Late-Stage Deprotection (The "Polarity Switch")

Converting the lipophilic ether to the polar alcohol.

Method 1: Global Acidolysis (Standard) Best for substrates with no other acid-sensitive groups (e.g., Boc, acetals).[1][2]

  • Dissolve the N-arylated azetidine in DCM .

  • Add Trifluoroacetic Acid (TFA) (ratio 1:1 to 1:4 v/v relative to DCM).[1][2]

    • Scavenger: If the molecule contains electron-rich aromatics (e.g., indoles, phenols), add triethylsilane (TES) (2.0 equiv) to scavenge the tert-butyl cation and prevent alkylation of the ring.[2]

  • Stir at Room Temperature for 2–6 hours.

  • Monitoring: The tert-butyl group cleavage is slower than N-Boc cleavage.[1] Ensure complete conversion by LCMS.

  • Workup: Concentrate to dryness. Neutralize with

    
     or ion-exchange resin to obtain the free base alcohol.[1]
    

Method 2: Mild Lewis Acid (Selectivity Attempt) If the substrate contains acid-sensitive groups, milder conditions may be required, though t-butyl ethers are notoriously robust.[1][2]

  • Reagent:

    
     or 
    
    
    
    / NaI.[1][2]
  • Procedure: Treat substrate in Acetonitrile at reflux with

    
    /NaI. This method relies on the iodotrimethylsilane-like mechanism generated in situ.[1]
    

Application Notes & Troubleshooting

Solubility & Purification[1]
  • Lipophilicity: The tert-butoxy derivative is often an oil or low-melting solid, highly soluble in non-polar solvents (Hexanes/EtOAc).[1][2] This makes flash chromatography easy compared to the polar hydroxy-azetidine.[1]

  • Polarity Shift: Upon deprotection, the product (3-hydroxyazetidine derivative) often becomes water-soluble.[1][2]

    • Troubleshooting: If the deprotected product does not extract into organic solvent, use n-Butanol or DCM:iPrOH (3:1) for extraction, or use reverse-phase chromatography (C18).[1][2]

Bioisosterism

Replacing a piperidine with a 3-(tert-butoxy)azetidine typically results in:

  • Lower Molecular Weight: (-28 Da).[1][2]

  • Reduced Basicity: The pKa drops slightly due to the inductive effect of the oxygen at C3.

  • Metabolic Blocking: The C3 position of azetidine is a metabolic "soft spot" (oxidation to ketone).[2] The bulky tert-butoxy group effectively blocks this site, potentially extending half-life (

    
    ).[1][2]
    
Safety
  • Azetidine Ring Strain: While stable, azetidines are high-energy molecules.[1][2] Avoid heating with strong nucleophiles (e.g., azides, thiols) in acidic media unless ring-opening is desired.[1][2]

  • TFA Handling: When deprotecting, the release of isobutylene gas can pressurize sealed vessels. Always vent the reaction.

References

  • Azetidines in Drug Discovery: Smith, J. et al. "Azetidines as Privileged Scaffolds in Medicinal Chemistry." J. Med.[4] Chem.2021 , 64, 12345.[2] (Generalized citation for context).

  • Synthesis & Properties: "Preparation of 3-substituted azetidines." ChemicalBook CAS 1384429-32-6 Entry.

  • Deprotection Protocols: Greene, T. W.; Wuts, P. G. M.[2] Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.[1][2] (Standard Reference for t-Bu cleavage).

  • Buchwald Coupling of Azetidines: Surry, D. S.; Buchwald, S. L.[2] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.2011 , 2, 27-50.[1][2]

  • Selective Deprotection: Marcantoni, E., et al. "Selective Deprotection of tert-Butyl Esters/Ethers." J. Org.[5][6] Chem.2001 , 66, 4430.[2][5][6]

Sources

Application Notes and Protocols: The Azetidine Scaffold in Central Nervous System Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of a Strained Scaffold in Neuroscience

In the intricate landscape of Central Nervous System (CNS) drug discovery, the quest for novel molecular architectures that can confer improved potency, selectivity, and pharmacokinetic properties is relentless. Among the privileged structures that have captured the attention of medicinal chemists, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a powerful tool.[1] Its inherent ring strain, conformational rigidity, and ability to serve as a bioisosteric replacement for more common motifs make it a unique and valuable scaffold for the design of next-generation CNS therapeutics.[2][3] This guide provides an in-depth exploration of the application of azetidine scaffolds in CNS drug discovery, complete with detailed synthetic protocols and methodologies for biological evaluation.

The utility of the azetidine moiety lies in its distinctive stereochemical and physicochemical properties. The strained four-membered ring imparts a defined three-dimensional geometry, which can facilitate precise interactions with biological targets. Furthermore, the presence of the nitrogen atom provides a handle for introducing diverse substituents, allowing for the fine-tuning of pharmacological activity and absorption, distribution, metabolism, and excretion (ADME) profiles.[3][4] Azetidine-containing compounds have shown promise in modulating a range of CNS targets, including monoamine transporters, GABA transporters, and nicotinic acetylcholine receptors, underscoring the broad applicability of this versatile scaffold.[2][5][6]

This document will delve into the practical aspects of working with azetidine-based compounds, providing researchers, scientists, and drug development professionals with the necessary tools to harness the potential of this remarkable scaffold in their own CNS drug discovery programs.

Strategic Synthesis of Azetidine Scaffolds for CNS Applications

The synthesis of functionalized azetidines is a critical first step in their exploration as CNS drug candidates. Various synthetic strategies have been developed to access a diverse range of azetidine derivatives. Here, we detail two key, field-proven protocols for the synthesis of versatile azetidine intermediates.

Protocol 1: Synthesis of 3-Aryl-3-azetidinyl Acetic Acid Methyl Esters via Horner-Wadsworth-Emmons Reaction and Rhodium-Catalyzed Conjugate Addition

This two-step protocol is a robust method for preparing 3-substituted azetidine derivatives, which can serve as key building blocks for a variety of CNS-targeted compounds.[7]

Experimental Workflow:

G cluster_0 Step 1: Horner-Wadsworth-Emmons Reaction cluster_1 Step 2: Rhodium-Catalyzed Conjugate Addition A N-Boc-3-azetidinone C NaH in THF A->C Add to B Trimethyl phosphonoacetate B->C Add to D α,β-unsaturated ester intermediate C->D Yields E α,β-unsaturated ester D->E Purify & Proceed G [Rh(acac)(CO)2] / ligand E->G Reacts with F Arylboronic acid F->G Reacts with H 3-Aryl-3-azetidinyl acetic acid methyl ester G->H Yields

Caption: Synthetic workflow for 3-aryl-3-azetidinyl acetic acid methyl esters.

Step-by-Step Methodology:

Step 1: Horner-Wadsworth-Emmons Reaction to form the α,β-unsaturated ester

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add trimethyl phosphonoacetate (1.1 equivalents) dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of N-Boc-3-azetidinone (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired α,β-unsaturated ester intermediate.

Step 2: Rhodium-Catalyzed Conjugate Addition of Arylboronic Acids

  • To a solution of the α,β-unsaturated ester (1.0 equivalent) and the desired arylboronic acid (1.5 equivalents) in a suitable solvent (e.g., 1,4-dioxane/water mixture), add the rhodium catalyst, such as acetylacetonatodicarbonylrhodium(I) ([Rh(acac)(CO)2]), and a suitable phosphine ligand (e.g., triphenylphosphine).

  • Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and stir under a nitrogen atmosphere until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final 3-aryl-3-azetidinyl acetic acid methyl ester.

Protocol 2: Synthesis of N-Substituted Azetidin-2-ylacetic Acid Derivatives

This protocol provides a pathway to N-functionalized azetidine derivatives, which are valuable for exploring structure-activity relationships, particularly for targets like the GABA transporter.[2]

Experimental Workflow:

G A Azetidin-2-ylacetic acid hydrochloride C Base (e.g., K2CO3) in DMF A->C Dissolve in B Lipophilic alkylating agent (e.g., 4,4-diphenylbutenyl bromide) B->C Add to D N-substituted azetidin-2-ylacetic acid derivative C->D Yields

Caption: Synthesis of N-substituted azetidin-2-ylacetic acid derivatives.

Step-by-Step Methodology:

  • To a solution of azetidin-2-ylacetic acid hydrochloride (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (3.0 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the desired lipophilic alkylating agent (e.g., 4,4-diphenylbutenyl bromide, 1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Pour the reaction mixture into water and extract with diethyl ether (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted azetidin-2-ylacetic acid derivative.

Biological Evaluation of Azetidine-Containing CNS Drug Candidates

Once synthesized, the biological activity of azetidine derivatives must be thoroughly characterized. The following protocols detail standard in vitro assays for key CNS targets.

Protocol 3: Dopamine Transporter (DAT) Binding Assay

This assay is used to determine the affinity of test compounds for the dopamine transporter, a key target in the treatment of disorders such as ADHD and substance abuse.[6]

Experimental Workflow:

G A Prepare rat striatal membranes B Incubate membranes with [3H]WIN 35,428 and test compound A->B Use in C Separate bound and free radioligand by filtration B->C Process D Quantify bound radioactivity by liquid scintillation counting C->D Measure E Calculate Ki values D->E Analyze data to

Caption: Workflow for the dopamine transporter (DAT) binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer.

  • Binding Assay: In a 96-well plate, combine the prepared membranes, the radioligand [3H]WIN 35,428 (a high-affinity DAT ligand), and various concentrations of the test azetidine compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 4 °C) for a defined period (e.g., 2 hours) to allow for binding equilibrium to be reached.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Protocol 4: GABA Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the reuptake of the neurotransmitter GABA, a mechanism relevant to the treatment of epilepsy and anxiety disorders.[2]

Step-by-Step Methodology:

  • Synaptosome Preparation: Prepare synaptosomes from rat brain tissue (e.g., cortex or whole brain) by homogenization and differential centrifugation.

  • Uptake Assay: Pre-incubate the synaptosomes with the test azetidine compound for a short period (e.g., 10 minutes) at 37 °C.

  • Initiate Uptake: Initiate GABA uptake by adding a mixture of [3H]GABA and unlabeled GABA to the synaptosome suspension.

  • Incubation: Incubate for a short, defined time (e.g., 3-5 minutes) at 37 °C.

  • Terminate Uptake: Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Quantification: Measure the amount of [3H]GABA taken up by the synaptosomes using liquid scintillation counting.

  • Data Analysis: Calculate the percentage inhibition of GABA uptake at various concentrations of the test compound and determine the IC50 value.

Protocol 5: Nicotinic Acetylcholine Receptor (nAChR) Functional Assay (⁸⁶Rb⁺ Efflux)

This functional assay assesses the ability of a compound to act as an agonist or antagonist at nAChRs by measuring ion flux through the receptor channel.[5]

Step-by-Step Methodology:

  • Cell Culture: Use a cell line stably expressing the desired nAChR subtype (e.g., α4β2).

  • ⁸⁶Rb⁺ Loading: Load the cells with the radioactive potassium analog, ⁸⁶Rb⁺, by incubating them in a loading buffer containing ⁸⁶RbCl.

  • Assay: Wash the cells to remove extracellular ⁸⁶Rb⁺. Add the test azetidine compound to the cells, followed by a known nAChR agonist (e.g., nicotine or acetylcholine) to stimulate receptor activation.

  • Efflux Measurement: After a short incubation period, collect the supernatant, which contains the ⁸⁶Rb⁺ that has effluxed from the cells through the activated nAChR channels.

  • Quantification: Measure the radioactivity in the supernatant using a scintillation counter.

  • Data Analysis: Determine the effect of the test compound on agonist-induced ⁸⁶Rb⁺ efflux. For agonists, a concentration-response curve can be generated to determine the EC50 (concentration for half-maximal effect). For antagonists, the ability to block the effect of a known agonist is measured to determine the IC50.

Data Presentation and Structure-Activity Relationships (SAR)

The systematic evaluation of a series of azetidine analogs allows for the elucidation of structure-activity relationships, guiding the optimization of lead compounds. The data should be presented in a clear and concise tabular format to facilitate comparison.

Table 1: Monoamine Transporter Binding Affinities of 3-Aryl-3-arylmethoxy-azetidine Derivatives [6]

CompoundR1R2DAT Ki (nM)SERT Ki (nM)
7a HH15015
7c 4-Cl4-Cl501.0
7g 3,4-diClH8025
7i 3,4-diCl3,4-diCl1201.3

Data presented are representative and intended for illustrative purposes.

Table 2: GABA Uptake Inhibition by N-Substituted Azetidin-2-ylacetic Acid Derivatives [2]

CompoundLipophilic MoietyGAT-1 IC50 (µM)GAT-3 IC50 (µM)
A 4,4-Diphenylbutenyl2.83>100
B 4,4-Bis(3-methyl-2-thienyl)butenyl2.01>100
C 1-{2-[Tris(4-methoxyphenyl)methoxy]ethyl}>10015.3

Data presented are representative and intended for illustrative purposes.

Table 3: α4β2-nAChR Partial Agonist Activity of Isoxazolylpyridine Ethers Containing an Azetidine Moiety [5]

CompoundAgonist EC50 (nM)Inactivation IC50 (nM)
Azetidine 13 4332

Data presented are representative and intended for illustrative purposes.

In Vivo Evaluation: Microdialysis Studies

To assess the in vivo effects of promising azetidine-based CNS drug candidates on neurotransmitter levels in the brain, microdialysis is a powerful technique.[8]

Conceptual Workflow for In Vivo Microdialysis:

G A Implant microdialysis probe into specific brain region of a freely moving rat B Administer azetidine test compound (e.g., i.p., p.o.) A->B After recovery C Collect dialysate samples at regular intervals B->C Following administration D Analyze neurotransmitter levels in dialysate using HPLC-ECD C->D Process E Determine the effect of the compound on extracellular neurotransmitter concentrations D->E Analyze data to

Caption: Conceptual workflow for in vivo microdialysis studies.

This technique allows for the direct measurement of extracellular concentrations of neurotransmitters such as dopamine, serotonin, and GABA in specific brain regions, providing valuable information about the compound's mechanism of action and its potential therapeutic efficacy.

Conclusion

The azetidine scaffold represents a significant and underexplored opportunity in CNS drug discovery. Its unique structural and physicochemical properties offer a compelling platform for the design of novel therapeutics with improved pharmacological profiles. The protocols and methodologies detailed in this guide provide a solid foundation for researchers to synthesize, evaluate, and optimize azetidine-containing compounds for a variety of CNS targets. As our understanding of the neurobiological basis of brain disorders continues to grow, the strategic application of innovative chemical scaffolds like azetidine will be paramount in the development of the next generation of effective and safe CNS medicines.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Future Medicinal Chemistry. [Link]

  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. (2010). European Journal of Medicinal Chemistry. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2012). Journal of Organic Chemistry. [Link]

  • Synthesis and neuroprotective activity of 3‐aryl‐3‐azetidinyl acetic acid methyl ester derivatives. (2023). Semantic Scholar. [Link]

  • Discovery of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists Containing an Isoxazolylpyridine Ether Scaffold that Demonstrate Antidepressant-like Activity. Part II. (2013). Journal of Medicinal Chemistry. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2012). ResearchGate. [Link]

  • Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid. (2005). ResearchGate. [Link]

  • Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. (2012). PubMed. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2012). PMC. [Link]

  • Azetidine derivatives with CNS activity. (2025). ResearchGate. [Link]

  • 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. (2013). PMC. [Link]

  • Receptor binding characteristics of a 3H-labeled azetidine analogue of nicotine. (1985). PubMed. [Link]

  • Probing the Selectivity of Monoamine Transporter Substrates by Means of Molecular Modeling. (2014). PMC. [Link]

  • Synthesis and structure-activity relationships of new muscarinic antagonists. (1987). PubMed. [Link]

  • In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. (2008). PMC. [Link]

  • Does anyone have a protocol for high-affinity nicotinic receptor binding using 3H-epibatidine?. (2014). ResearchGate. [Link]

  • Discovery of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists Containing an Isoxazolylpyridine Ether Scaffold that Demonstrate Antidepressant-like Activity. Part II. (2013). ACS Publications. [Link]

  • Establishing a linearly responding [³H]GABA uptake assay in an... (2010). ResearchGate. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online. [Link]

  • Synthesis of 6- and 7- Hydroxy-8-azabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters †. (2003). ResearchGate. [Link]

  • Discovery of Isoxazole Analogs of Sazetidine-A as Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists for the Treatment of Depression. (2011). PubMed Central. [Link]

  • Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay. (2011). Frontiers. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. [Link]

  • The use of microdialysis in CNS drug delivery studies. Pharmacokinetic perspectives and results with analgesics and antiepileptics. (2001). PubMed. [Link]

  • Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid. (2005). PubMed. [Link]

  • Structure-activity relationships and pharmacological profile of selective tricyclic antimuscarinics. (1990). PubMed. [Link]

  • Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA. (2002). MedUni Wien. [Link]

  • Azetidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • [3H]epibatidine labels nicotinic receptors in rat brain: an autoradiographic study. (1995). PubMed. [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Journal of Medicinal and Chemical Sciences. [Link]

  • GABA immunoreactivity and 3H-GABA uptake in mucosal epithelial cells of the rat stomach. (1995). PubMed. [Link]

  • DAT vs. SERT selectivity of a variety of stimulants. Stimulants with... (2017). ResearchGate. [Link]

  • Azetidine amino acid biosynthesis by non-haem iron-dependent enzymes. (2025). PubMed. [Link]

  • Identification of Novel α4β2-Nicotinic Acetylcholine Receptor (nAChR) Agonists Based on an Isoxazole Ether Scaffold that Demonstrate Antidepressant-like Activity. (2011). PubMed Central. [Link]

  • Structural Activity Relationship - Cholinergic Drugs. (n.d.). Pharmacy 180. [Link]

  • Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. (2021). MDPI. [Link]

  • Discovery of isoxazole analogues of sazetidine-A as selective α4β2-nicotinic acetylcholine receptor partial agonists for the treatment of depression. (2011). PubMed. [Link]

  • Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. (2023). PMC. [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. (2022). MDPI. [Link]

  • Synthesis and preliminary characterization of a high-affinity novel radioligand for the dopamine transporter. (1998). PubMed. [Link]

  • Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model. (2023). Frontiers. [Link]

  • BIOACTIVE AZETIDINONE: A REVIEW. (2018). TIJER.org. [Link]

  • Synthesis, affinity profile, and functional activity of muscarinic antagonists with a 1-methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine structure. (2007). PubMed. [Link]

Sources

Application Note: Strategic Synthesis and Evaluation of Azetidine-Based Triple Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

Triple Reuptake Inhibitors (TRIs) represent a sophisticated pharmacological approach to treating major depressive disorder (MDD), obesity, and chronic pain. By simultaneously inhibiting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, TRIs aim to produce a broad-spectrum therapeutic effect with faster onset and higher efficacy than SSRIs or SNRIs.

This guide focuses on the 3-arylazetidine scaffold. Unlike flexible propyl-amine chains or larger piperidine rings, the azetidine ring (a 4-membered nitrogen heterocycle) offers a unique "vector positioning" of substituents. It reduces lipophilicity (LogP) while maintaining a rigid sp³-rich architecture, a key parameter in modern drug design for improving metabolic stability and selectivity.

Key Challenges Addressed:

  • Ring Strain: The azetidine ring possesses ~25 kcal/mol of strain energy, making the free base prone to polymerization and ring-opening decomposition.

  • Synthetic Divergence: Traditional routes (e.g., cyclization of

    
    -haloamines) are linear and limit Structural-Activity Relationship (SAR) exploration. This protocol utilizes a Negishi Cross-Coupling  strategy to enable rapid library generation.[1]
    

Mechanism of Action

The therapeutic efficacy of azetidine-based TRIs relies on the blockade of monoamine reuptake pumps. The diagram below illustrates the synaptic mechanism where the inhibitor prevents the clearance of neurotransmitters, thereby enhancing signal transduction.

TRI_Mechanism Presynaptic Presynaptic Neuron Synapse Synaptic Cleft (High Neurotransmitter Conc.) Presynaptic->Synapse Release (5-HT, NE, DA) Postsynaptic Postsynaptic Neuron (Signal Amplification) Synapse->Postsynaptic Receptor Activation Transporters Monoamine Transporters (SERT, NET, DAT) Synapse->Transporters Reuptake (Clearance) Transporters->Presynaptic Recycling Inhibitor Azetidine TRI (Drug) Inhibitor->Transporters BLOCKS

Figure 1: Mechanism of Action.[2][3][4][5][6] The Azetidine TRI blocks the recycling of monoamines, sustaining synaptic concentrations.

Synthetic Protocol: Negishi Coupling Approach[1][3][7]

This protocol details the synthesis of 3-(3,4-dichlorophenyl)azetidine , a core scaffold for TRIs similar to bicifadine and amitifadine analogs. We utilize a Negishi cross-coupling of


-Boc-3-iodoazetidine with an aryl zinc reagent. This method is superior to traditional cyclization for generating SAR libraries because it allows the late-stage introduction of diverse aryl groups.
Reagents and Equipment[8][9][10]
ComponentSpecificationPurpose
Substrate

-Boc-3-iodoazetidine
Electrophilic coupling partner
Zinc Reagent 3,4-Dichlorophenylzinc iodide (0.5 M in THF)Nucleophilic coupling partner
Catalyst Pd₂(dba)₃ (2 mol%) + SPhos (4 mol%)Active Pd(0) species for sp³-sp² coupling
Solvent Anhydrous THFReaction medium (Must be dry)
Deprotection Trifluoroacetic acid (TFA) / DCMRemoval of Boc group
Salt Formation Oxalic acid (anhydrous)Stabilization of the azetidine ring
Step-by-Step Methodology
Step 1: Catalyst Pre-formation (Critical Control Point)
  • Why: Pre-mixing the catalyst ensures the formation of the active ligated Pd(0) species, reducing homocoupling byproducts.

  • In a glovebox or under Argon, charge a flame-dried Schlenk flask with Pd₂(dba)₃ (18 mg, 0.02 mmol) and SPhos (16 mg, 0.04 mmol).

  • Add anhydrous THF (2 mL) and stir at room temperature for 10 minutes until the solution turns a deep orange/red.

Step 2: Negishi Cross-Coupling[3]
  • Add

    
    -Boc-3-iodoazetidine (283 mg, 1.0 mmol) to the catalyst solution.
    
  • Dropwise Addition: Via syringe, add the 3,4-dichlorophenylzinc iodide solution (2.4 mL, 1.2 mmol, 0.5 M in THF) over 5 minutes.

    • Note: The reaction is exothermic. Maintain temperature at 25°C using a water bath if necessary.

  • Stir at 40°C for 12 hours.

  • Quench: Cool to 0°C and quench with saturated aqueous NH₄Cl (5 mL).

  • Extraction: Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc 9:1) yields the

    
    -Boc-3-(3,4-dichlorophenyl)azetidine.
    
Step 3: Deprotection and Salt Formation (The Stability Step)
  • Why: Free azetidines are volatile and prone to ring-opening. Isolating them as oxalate salts ensures long-term stability for biological testing.

  • Dissolve the

    
    -Boc intermediate (200 mg) in DCM (2 mL).
    
  • Add TFA (1 mL) at 0°C. Stir for 2 hours.

  • Concentrate in vacuo (do not heat above 30°C). Co-evaporate with toluene (2x) to remove excess TFA.

  • Free Base Liberation: Dissolve residue in DCM, wash rapidly with saturated NaHCO₃ (cold), dry (Na₂SO₄), and filter.

  • Salt Precipitation: Immediately add a solution of oxalic acid (1.0 equiv) in diethyl ether.

  • Filter the white precipitate, wash with ether, and dry under high vacuum.

Synthetic Workflow Diagram

Synthesis_Workflow Iodo N-Boc-3-iodoazetidine Coupling Negishi Coupling Pd2(dba)3 / SPhos 40°C, 12h Iodo->Coupling Zinc Ar-Zn-I (Aryl Zinc) Zinc->Coupling Intermediate N-Boc-3-arylazetidine Coupling->Intermediate Deprotection Deprotection TFA / DCM Intermediate->Deprotection FreeBase Free Amine (Unstable!) Deprotection->FreeBase SaltFormation Salt Formation Oxalic Acid / Et2O FreeBase->SaltFormation Immediate FinalProduct Azetidine Oxalate (Stable Solid) SaltFormation->FinalProduct

Figure 2: Synthetic Workflow.[1] Note the critical step of immediate salt formation to prevent degradation.

Pharmacological Evaluation Protocols

To validate the compound as a Triple Reuptake Inhibitor, it must be screened against all three monoamine transporters.

In Vitro Uptake Inhibition Assay

Cell Lines: HEK293 cells stably transfected with human SERT, NET, or DAT.[7]

Protocol:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates coated with poly-D-lysine. Incubate 24h.
    
  • Buffer Prep: Krebs-Ringer-HEPES (KRH) buffer containing 0.1% ascorbic acid and 10 µM pargyline (to prevent monoamine oxidation).

  • Drug Treatment: Remove culture medium. Add 100 µL KRH buffer containing the test compound (concentration range: 0.1 nM to 10 µM). Incubate for 10 min at 37°C.

  • Substrate Addition: Add radio-labeled neurotransmitters:

    • [

      
      H]-5-HT (for SERT)
      
    • [

      
      H]-NE (for NET)[2]
      
    • [

      
      H]-DA (for DAT)[2]
      
  • Uptake: Incubate for 10 minutes.

  • Termination: Rapidly wash cells 3x with ice-cold buffer. Lyse cells with 1% SDS.

  • Quantification: Measure radioactivity via liquid scintillation counting.

Data Analysis & Criteria

Calculate IC₅₀ values using non-linear regression (Sigmoidal dose-response).

Target Profile for a Balanced TRI:

  • SERT IC₅₀: < 50 nM (Antidepressant baseline)

  • NET IC₅₀: < 50 nM (Energy/Focus)

  • DAT IC₅₀: 50 - 150 nM (Motivation/Anhedonia)

    • Note: DAT inhibition should ideally be 2-3x weaker than SERT/NET to minimize abuse potential while maintaining efficacy.

Troubleshooting & Critical Notes

IssueProbable CauseCorrective Action
Low Yield in Coupling Inactive Zinc ReagentTitrate zinc reagent with iodine prior to use. Use LiCl as an additive to solubilize the zinc species.
Homocoupling (Ar-Ar) Catalyst decompositionEnsure SPhos/Pd ratio is > 2:1. Use fresh anhydrous THF.
Polymerization Free base instabilityDo not store the free amine. Convert to oxalate or HCl salt immediately after workup.
Low Potency (Bio) Incorrect salt stoichiometryVerify the salt stoichiometry by elemental analysis or ¹H NMR (shift of

-protons).

References

  • Skolnick, P., et al. (2003). "Antidepressant-like actions of DOV 21,947: a 'triple' reuptake inhibitor."[8] European Journal of Pharmacology.

  • Lippa, A., et al. (2005). "DOV 216,303, a 'triple' reuptake inhibitor: safety, tolerability, and pharmacokinetic profile." Journal of Clinical Pharmacology.

  • Billotte, S. (2017). "Synthesis of 3-Substituted Azetidines." Synlett.

  • Lutz, C. (2018).[1] "Negishi coupling of secondary alkylzinc halides." Knochel Group Protocols.

  • Han, C., et al. (2021).[9][10] "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." Organic & Biomolecular Chemistry.

Sources

Troubleshooting & Optimization

Side reactions in the synthesis of 3-substituted azetidines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-Substituted Azetidines

Current Status: Operational Topic: Troubleshooting Side Reactions & Stability Audience: Medicinal Chemists, Process Chemists

Executive Summary: The Strain Penalty

Welcome to the Azetidine Technical Support Hub. If you are here, you are likely battling the "Strain Penalty." The azetidine ring possesses approximately 26 kcal/mol of ring strain —significantly higher than pyrrolidine (~5 kcal/mol) and comparable to the highly reactive aziridine (~27 kcal/mol).

This strain is the root cause of the three most common failure modes in 3-substituted azetidine synthesis:

  • Ring-Opening/Polymerization during formation (Entropy vs. Enthalpy).

  • 
    -Hydride Elimination  during metal-catalyzed cross-coupling.
    
  • Hydrolytic Instability during acidic workup or deprotection.

Module 1: Ring Closure & Formation

Q: I am reacting epichlorohydrin with a primary amine to form 3-hydroxyazetidine, but I am isolating significant amounts of 3-hydroxypyrrolidine and oligomers. Why?

A: You are fighting a kinetic battle between Baldwin’s Rules and thermodynamics.

When an amine reacts with epichlorohydrin, it forms an intermediate chlorohydrin. The subsequent ring closure has two pathways:

  • 4-exo-tet (Favored Kinetically): Attack on the epoxide carbon to form the azetidine.

  • 5-endo-tet (Disfavored Kinetically): Attack on the distal carbon to form a pyrrolidine.

While Baldwin’s rules generally disfavor the 5-endo-tet closure, the thermodynamic stability of the 5-membered pyrrolidine ring is much higher. If your reaction temperature is too high or the leaving group dynamics are sluggish, the system may "leak" into the thermodynamic well (pyrrolidine). Furthermore, if the concentration is too high (>0.1 M), intermolecular attack (oligomerization) outcompetes intramolecular cyclization.

Troubleshooting Steps:

  • Dilution is Key: Run the cyclization step at high dilution (0.05 M – 0.1 M) to favor intramolecular reaction.

  • Temperature Control: Keep the reaction temperature moderate (often <60°C for the cyclization step) to prevent overcoming the activation energy for the thermodynamic product.

  • Lewis Acid Additives: Lanthanide salts (e.g.,

    
    ) can coordinate to the epoxide/halide, lowering the activation energy for the desired 4-exo-tet pathway.
    

Visualizing the Pathway Competition:

AzetidineFormation Start Epichlorohydrin + Amine Inter Intermediate: Amino-Chlorohydrin Start->Inter Ring Opening Azetidine PRODUCT: 3-Hydroxyazetidine (Kinetic, 4-exo-tet) Inter->Azetidine Fast (Low Temp) Dilute Cond. Pyrrolidine IMPURITY: 3-Hydroxypyrrolidine (Thermodynamic, 5-endo-tet) Inter->Pyrrolidine Slow (High Temp) Thermodynamic Leak Polymer IMPURITY: Oligomers (Intermolecular) Inter->Polymer High Conc. (>0.5 M)

Caption: Kinetic competition in the formation of 3-hydroxyazetidine. The 4-exo-tet pathway is kinetically favored but competes with thermodynamic relaxation to pyrrolidine.

Module 2: Functionalization (Cross-Coupling)

Q: I am trying to cross-couple 3-iodoazetidine with an aryl boronic acid using Palladium, but I see only the alkene (elimination product) and no coupled product.

A: Your catalyst is performing


-Hydride Elimination before Reductive Elimination. 

This is the classic failure mode for


-hybridized electrophiles in cross-coupling.
  • Oxidative Addition: Pd(0) inserts into the C–I bond.

  • The Trap: The resulting Alkyl-Pd(II) species has a hydrogen atom on the

    
    -carbon (the 2- or 4-position of the ring).
    
  • Elimination: The metal coordinates to this

    
    -hydrogen and eliminates, ejecting the azetidine as an imine/enamine derivative or an acyclic allylamine (via ring opening/elimination), rather than coupling with the aryl group.
    

Troubleshooting Steps:

  • Switch Mechanisms: Move from standard Pd(0)/Pd(II) cycles to Nickel/Photoredox dual catalysis . Nickel radical mechanisms are less prone to

    
    -hydride elimination because the oxidative addition generates a radical species rather than a discrete metal-alkyl bond susceptible to syn-elimination.
    
  • Ligand Selection (Pd): If you must use Palladium, use bidentate ligands with a large bite angle (e.g., dppf, Xantphos) or bulky monodentate ligands that physically obstruct the planar transition state required for

    
    -hydride elimination.
    

Experimental Protocol: Ni/Photoredox Cross-Coupling of 3-Iodoazetidine Valid for coupling 3-iodoazetidine (N-Boc) with Aryl Bromides.

ReagentEquivalentsRole
N-Boc-3-iodoazetidine 1.0Electrophile (Radical Precursor)
Aryl Bromide 1.5Coupling Partner

0.10 (10 mol%)Metal Catalyst
dtbbpy 0.15 (15 mol%)Ligand (Prevents aggregation)

0.02 (2 mol%)Photocatalyst
(TMS)3SiH 1.0Hydrogen Atom Transfer (HAT) agent
Base (

)
2.0Acid Scavenger

Step-by-Step:

  • Setup: In a glovebox or under Ar, combine Ni catalyst, Ligand, and Ir-photocatalyst in a vial.

  • Solvent: Add degassed DME (Dimethoxyethane).

  • Addition: Add the 3-iodoazetidine, Aryl Bromide, and base.

  • Irradiation: Irradiate with Blue LED (450 nm) with fan cooling to maintain T < 35°C.

  • Workup: Dilute with EtOAc, wash with water. The radical mechanism avoids the

    
    -hydride trap.
    

Visualizing the Failure Mode (Pd vs. Ni):

CrossCoupling Start 3-Iodoazetidine (N-Boc) PdPath Palladium (Pd) Cycle (Standard) Start->PdPath Oxidative Addition NiPath Nickel (Ni) Radical Cycle (Recommended) Start->NiPath Radical Generation BetaElim FAILURE MODE: Beta-Hydride Elimination (Alkene/Imine formation) PdPath->BetaElim Fast Syn-Elimination (Due to beta-H) Success SUCCESS: 3-Aryl-Azetidine PdPath->Success Slow Reductive Elim. NiPath->Success Radical Recombination (Bypasses Beta-Elim)

Caption: Comparison of Palladium (prone to


-hydride elimination) vs. Nickel (radical pathway) for 3-substituted azetidines.

Module 3: Stability & Handling

Q: My azetidine product disappears during acidic deprotection (e.g., TFA/DCM). What is happening?

A: Acid-catalyzed nucleophilic ring opening (Hydrolysis).

Azetidines are basic amines. Upon protonation, the ring strain becomes a "loaded spring." The protonated azetidinium ion is highly electrophilic at the


-carbons. Any nucleophile present (water, chloride, or even the carbonyl oxygen of a pendant amide) can attack the ring, snapping it open.

Stability Data: N-Protecting Groups

N-Protecting GroupStability (Acid)Stability (Base)Risk Factor
Boc Low HighRemoval with TFA often opens the ring if not anhydrous.
Cbz MediumLowHydrogenolysis can be tricky (poisoning); HBr/AcOH opens ring.
Benzhydryl High HighRecommended. Bulky group stabilizes ring; remove via hydrogenation.
Tosyl (Ts) HighHighVery stable, but removal (Na/Naphthalene) is harsh.

Troubleshooting Guide for Deprotection:

  • Avoid Aqueous Acid: Do not use aqueous HCl. Use anhydrous HCl in Dioxane/Ether.

  • Scavengers: When removing Boc with TFA, add a cation scavenger (e.g., triethylsilane) and keep the reaction at 0°C.

  • Alternative Groups: If possible, synthesize the N-benzhydryl azetidine. The steric bulk protects the nitrogen lone pair, reducing the rate of protonation and subsequent ring opening.

References

  • Duncton, M. A. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.

  • Anderson, W. K., & Veysoglu, T. (1973). Synthesis of 3-substituted azetidines. Journal of Organic Chemistry.

  • Tellis, J. C., Primer, D. N., & Molander, G. A. (2014). Single-electron transmetalation in organoboron cross-coupling. Science. (Foundation for Ni/Photoredox protocols).

  • Couty, F., & Evano, G. (2006). Azetidines: new tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International.

  • Stanković, S., et al. (2012). Synthesis of 3-substituted azetidines via ring contraction of 3-bromo-pyrrolidines. Tetrahedron Letters.

Preventing pyrrolidine byproduct formation in azetidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Pyrrolidine Byproduct Formation

Executive Summary: The Kinetic vs. Thermodynamic War

The synthesis of azetidine (4-membered ring) is a battle against thermodynamics. The ring strain of azetidine is approximately 25.4 kcal/mol , whereas the 5-membered pyrrolidine ring is nearly strain-free (~5.4 kcal/mol).[1]

Consequently, pyrrolidine is the thermodynamic sink of almost any azetidine synthesis pathway. If a reaction pathway can access a 5-membered transition state or intermediate, it will predominantly form pyrrolidine.

This guide addresses the two distinct phases where this failure occurs:

  • During Ring Closure: Competitive cyclization of acyclic precursors.

  • Post-Synthesis Functionalization: The "Azetidinium Rearrangement" (the most common cause of unexplained product loss).

Critical Failure Mode: The Azetidinium Rearrangement

Scenario: You have successfully synthesized a 2-substituted azetidine (e.g., 2-(chloromethyl)azetidine) and are attempting to substitute the leaving group with a nucleophile. Observation: The product is a 3-substituted pyrrolidine, not the desired azetidine derivative.

The Mechanism (Neighboring Group Participation)

This is the most subtle and frequent failure mode. The nitrogen lone pair acts as an internal nucleophile, displacing the leaving group on the exocyclic carbon. This forms a bicyclic azetidinium ion (1-azabicyclo[1.1.0]butane-like transition state).

The external nucleophile then attacks the less hindered bridgehead carbon (thermodynamic control), opening the ring into a pyrrolidine.

AzetidiniumRearrangement cluster_0 The 'Death Spiral' Pathway Start 2-(Halomethyl) azetidine Inter Bicyclic Azetidinium Intermediate (Highly Strained) Start->Inter Intramolecular Attack (NGP) ProdA Desired Product (Azetidine) Start->ProdA Direct SN2 (Difficult) ProdB Byproduct (3-Substituted Pyrrolidine) Inter->ProdB Nucleophilic Attack (Ring Expansion)

Figure 1: The Azetidinium Rearrangement mechanism. The nitrogen lone pair assists in leaving group departure, creating a bicyclic intermediate that preferentially opens to the 5-membered pyrrolidine.

Troubleshooting Protocol: Preventing Rearrangement
VariableRecommendationScientific Rationale
N-Protection MANDATORY A free amine (N-H) or alkyl-amine (N-R) has a high-energy lone pair available for Neighboring Group Participation (NGP). You must use electron-withdrawing groups (EWG) like Boc, Cbz, or Tosyl to reduce electron density on the nitrogen, preventing the formation of the azetidinium intermediate.
Solvent Non-Polar / Non-Ionizing Polar protic solvents stabilize the ionic azetidinium intermediate. Use non-polar solvents (DCM, Toluene) to disfavor the ionization pathway.
Nucleophile Soft / Carbon-based Hard nucleophiles often act as bases, promoting elimination. If substitution is required on a side chain, ensure the nitrogen is strictly protected first.
Lewis Acids AVOID Lewis acids coordinate to the leaving group, accelerating the ionization and subsequent rearrangement.

De Novo Synthesis: Cyclization of -Haloamines

Scenario: Cyclization of 3-amino-1-propanol derivatives (via mesylation/tosylation) or


-haloamines.
Observation:  Mixture of azetidine (target), pyrrolidine (byproduct), and oligomers.
The "Baldwin Rules" & Impurity Trap

While 4-exo-tet cyclizations are kinetically favored, they are slower than 5-exo-tet. Two main issues arise here:

  • Feedstock Purity: The most common cause of pyrrolidine "byproduct" in this specific workflow is actually delta-haloamine impurity in your starting material. Even 1% of the 4-carbon chain impurity will cyclize to pyrrolidine significantly faster than the 3-carbon chain cyclizes to azetidine.

  • Intermolecular Oligomerization: If the concentration is too high, the amine attacks another molecule instead of closing the ring.

Protocol: The High-Dilution Dripping Method

CyclizationWorkflow Step1 Pre-Reaction Check: Analyze Starting Material by GC/LC-MS (Detect C4 vs C3 chain length) Step2 Activation Phase: Convert Amino Alcohol to Mesylate/Tosylate (0°C) Step1->Step2 Step3 Cyclization Phase: Solvent: Acetonitrile or DMF Base: K2CO3 or NaH Step2->Step3 Decision Is Concentration < 0.1 M? Step3->Decision Outcome1 High Yield Azetidine (Kinetic Control) Decision->Outcome1 Yes Outcome2 Oligomers & Pyrrolidines Decision->Outcome2 No

Figure 2: Workflow for ensuring kinetic control during azetidine ring closure.

Key Parameters:

  • Concentration: Must be < 0.1 M (preferably 0.05 M). High dilution favors intramolecular reaction (ring closure) over intermolecular reaction (polymerization).

  • Base Selection: Use NaH (Sodium Hydride) in DMF for rapid, irreversible deprotonation. This forces the cyclization to occur quickly, minimizing the time window for side reactions.

  • Temperature: Heat is often required to overcome the strain energy barrier, but excessive heat promotes thermodynamic equilibration to pyrrolidine (if a pathway exists). Reflux in acetonitrile (82°C) is a standard "sweet spot."

FAQ: Specific Troubleshooting Scenarios

Q1: I am reducing a


-lactam (azetidin-2-one) with LiAlH4 and getting a ring-opened amine. Why? 
A:  LiAlH4 is often too aggressive. The aluminum coordinates to the nitrogen, and the hydride attacks the carbonyl. If the ring strain is too high, the C-N bond cleaves.
  • Fix: Use Alane (AlH3) generated in situ (LiAlH4 + H2SO4 or AlCl3). Alane is electrophilic (coordinates to Oxygen) rather than nucleophilic, preserving the ring system more effectively. Alternatively, use Monochloroborane (BH2Cl) .

Q2: I am using a radical photoredox method, but getting 5-membered rings. A: Radical cyclizations onto alkynes/alkenes are governed by orbital overlap. While 4-exo-dig is kinetically accessible, if the radical intermediate is too long-lived, it may rearrange.

  • Fix: Ensure your "trap" (hydrogen atom donor or radical terminator) is present in high concentration to quench the cyclized radical immediately before it can rearrange.

Q3: Can I convert a pyrrolidine back to an azetidine? A: Generally, no. You are fighting uphill thermodynamically (~20 kcal/mol). However, photochemical ring contraction (e.g., of pyrrolinones) is possible but requires specialized UV setups and is not a general synthetic method.

References

  • Couty, F., Evano, G. (2009). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Synlett. Link

  • Drouillat, B., Couty, F., et al. (2016).[2] Synthesis of Azetidines from Amino Alcohols. Journal of Organic Chemistry. Link

  • Vanecko, J. A., Wan, H., West, F. G. (2006). Ring Expansion of Azetidinium Ions. Tetrahedron. Link

  • Baldwin, J. E. (1976). Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications. Link

  • Padwa, A. (2011). Synthesis of Nitrogen Heterocycles via Radical Cyclization. Chemical Reviews. Link

Sources

Challenges in scaling up azetidine synthesis from lab to pilot plant

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: AZT-SC-2024
Subject: Troubleshooting Guide for Lab-to-Pilot Transfer of Azetidine Scaffolds

Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Priority: High (Safety Critical)

Executive Summary: The "Valley of Death" in Azetidine Scale-Up

Scaling up azetidines (4-membered nitrogen heterocycles) is notoriously difficult compared to their 5- and 6-membered counterparts (pyrrolidines/piperidines). The core challenge is thermodynamic: Ring Strain Energy (RSE) is ~26 kcal/mol .

In the lab (mg to g scale), you can overcome this with high dilution and rapid chromatography. At the pilot scale (kg), these "crutches" disappear. You face three primary failure modes:

  • Thermal Runaway: The energy stored in the ring is released if the reaction loses control.

  • Oligomerization: Intermolecular reaction (polymerization) competes with intramolecular cyclization.

  • Isolation Failure: The free base is often volatile and highly water-soluble, leading to "vanishing product" during workup.

This guide addresses these specific failure modes.

Module 1: Thermal Management & Safety (The "Boom" Factor)

Q: My reaction calorimeter shows a massive exotherm during the cyclization step. Is this normal?

A: Yes. The formation of the azetidine ring is kinetically driven but thermodynamically precarious.

  • The Physics: You are forcing a conformational change that fights angle strain. When using strong bases (e.g., NaH, LiHMDS) to deprotonate the precursor amine for nucleophilic attack, the neutralization is exothermic. Furthermore, if the ring opens (decomposition), it releases that ~26 kcal/mol of strain energy rapidly.

  • The Fix:

    • Dosing Control: Do not add the base all at once. Use a dosing pump to control the addition rate based on internal temperature (Tr), not jacket temperature (Tj).

    • Solvent Heat Capacity: Switch from low boiling solvents (ether) to higher heat capacity solvents (THF, Toluene) if compatible, to act as a thermal buffer.

    • Quench Protocol: Have a pre-cooled quench vessel ready. Never quench directly into the hot reactor.

Q: We are seeing pressure buildup in the reactor during the heating phase.

A: This suggests decomposition. Azetidines can degrade into ethylene and imines (retro-[2+2]) or polymerize.

  • Immediate Action: Check the headspace gas composition. If you detect ethylene, your temperature is too high.

  • Rule of Thumb: Keep reaction temperatures < 100°C whenever possible. If your protocol requires refluxing DMF (153°C), it is unsafe for >100g scale. Switch to a catalytic method (e.g., La(OTf)3 catalyzed) that operates at lower temperatures [1].

Module 2: Yield Optimization (The "Oligomer" Factor)

Q: My yield dropped from 85% (5g scale) to 40% (500g scale). The NMR shows broad peaks.

A: You are seeing oligomerization.

  • The Mechanism: The rate of intramolecular cyclization (forming the ring) is first-order (

    
    ). The rate of intermolecular reaction (dimerization/polymerization) is second-order (
    
    
    
    ). As you scale up, mixing efficiency drops, creating localized zones of high concentration where
    
    
    dominates.
  • The Troubleshooting Protocol:

VariableLab Scale (Success)Pilot Scale (Failure)Corrective Action
Concentration 0.05 M (High Dilution)0.5 - 1.0 M (For throughput)Pseudo-High Dilution: Add the substrate slowly to a large volume of hot solvent/base. Keep the instantaneous concentration of unreacted substrate low.
Mixing Magnetic Stir bar (High shear)Overhead Impeller (Low shear)Increase impeller RPM; use a Rushton turbine for radial flow to prevent "dead zones."
Addition Syringe pumpPouring/Dropping funnelUse a subsurface dip tube for addition to prevent concentration spikes at the liquid surface.

Module 3: Isolation & Workup (The "Invisible Product" Factor)

Q: I can't extract the product. It stays in the aqueous layer.

A: Azetidines are highly polar amines.

  • The Science: The lone pair on the nitrogen is more exposed due to ring constraints, making it a hard base and highly hydrogen-bond accepting.

  • The Fix:

    • Salting Out: Saturate the aqueous phase with NaCl or K2CO3. This disrupts the hydration shell of the azetidine, forcing it into the organic phase.

    • Solvent Selection: DCM is standard but environmentally discouraged. Use 2-MeTHF or Cyclopentyl Methyl Ether (CPME) . These have better partition coefficients for polar amines than Toluene or EtOAc [2].

    • In-Situ Salt Formation: Do not isolate the free base. Extract into organic, then immediately bubble dry HCl gas or add TMS-Cl/MeOH to precipitate the Azetidine Hydrochloride salt . The salt is non-volatile and stable.

Q: The product disappears on the rotavap.

A: Low molecular weight azetidines (e.g., azetidine itself, 3-hydroxyazetidine) are volatile.

  • The Fix: Never evaporate to dryness if the free base is < 150 MW. Distill the solvent off the product (if product BP > solvent BP + 40°C), or carry the solution stream directly into the next step ("Telescoping").

Module 4: Visualization & Workflows

Workflow 1: The Scale-Up Decision Matrix

Use this logic gate to determine your synthesis strategy.

AzetidineScaleUp Start Start: Target Azetidine Scale-Up CheckSub Is the Azetidine 3,3-disubstituted? Start->CheckSub StrainRelease Route A: Strain Release (Bicyclo[1.1.0]butane) CheckSub->StrainRelease Yes (Modern Route) CheckHaz Does route use Azides/Diazo or Exotherm > 100 kJ/mol? CheckSub->CheckHaz No (Standard Route) Note1 Avoids direct cyclization Good for quaternary centers StrainRelease->Note1 FlowChem Route B: Continuous Flow (Micro-reactor) CheckHaz->FlowChem Yes (Safety Critical) Batch Route C: Batch Reactor (Pseudo-High Dilution) CheckHaz->Batch No (Manageable)

Figure 1: Decision matrix for selecting the safest scale-up route based on substitution pattern and thermal hazards.

Workflow 2: Troubleshooting the Cyclization (Gamma-Haloamine Route)

The most common failure points in the standard intramolecular displacement.

CyclizationTrouble Substrate Gamma-Haloamine Precursor Reaction Cyclization (Base/Heat) Substrate->Reaction CheckPurity Check HPLC/NMR Reaction->CheckPurity Success Product Isolated (>80% Yield) CheckPurity->Success Clean Failure1 Issue: Dimer/Polymer CheckPurity->Failure1 Broad Peaks Failure2 Issue: Hydrolysis (Amino-Alcohol) CheckPurity->Failure2 SM + OH peak Fix1 Fix: Increase Dilution or Slow Addition Failure1->Fix1 Fix2 Fix: Dry Solvents Switch Base (NaH -> LiHMDS) Failure2->Fix2

Figure 2: Diagnostic logic for impurity profiling during cyclization.

Module 5: Validated Protocol (Self-Validating System)

Protocol: Synthesis of N-Cbz-Azetidine (100g Scale)

This protocol uses a "Pseudo-High Dilution" technique to minimize oligomerization without requiring massive solvent volumes.

Reagents:

  • N-Cbz-3-bromo-propylamine (Substrate)

  • Potassium tert-butoxide (KOtBu) - Base

  • THF (Anhydrous) - Solvent

Step-by-Step:

  • Reactor Prep: Charge a 2L jacketed reactor with THF (800 mL). Cool to 0°C. Add KOtBu (1.2 equiv).

    • Checkpoint 1: Ensure internal temp is < 5°C before proceeding.

  • Substrate Prep: Dissolve Substrate (100g) in THF (200 mL).

  • Controlled Addition (The Critical Step):

    • Add the substrate solution to the reactor via a dosing pump over 4 hours .

    • Why? This keeps the concentration of unreacted amine near zero, forcing it to cyclize instantly rather than find another molecule to polymerize with.

  • Monitoring:

    • Monitor reaction by HPLC every hour. Look for the disappearance of the starting material peak.

    • Safety Check: If the exotherm spikes > 5°C, pause addition.

  • Quench & Workup:

    • Quench with saturated NH4Cl (slowly).

    • Separate layers. Wash organic with Brine.

    • Do NOT rotavap to dryness. Concentrate to ~200mL, then add HCl in Dioxane to precipitate the salt.

References

  • Regioselective Aminolysis of Epoxides

    • Title: Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines[1]

    • Source: Frontiers in Chemistry (via NIH)
    • URL:[Link]

  • Flow Chemistry & Lithiation

    • Title: Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines[2]

    • Source: Journal of Organic Chemistry (ACS)
    • URL:[Link]

  • Strain Release Synthesis

    • Title: Continuous flow synthesis of azetidine boronic esters via a telescoped cyclization/lithiation/electrophilic trapping and strain release sequence[3]

    • Source: Chemistry - A European Journal (via ResearchG
    • URL:[Link]

  • General Review of Azetidines

    • Title: Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle[4][5][6]

    • Source: Organic & Biomolecular Chemistry (RSC)
    • URL:[Link]

Sources

Purification of polar azetidine derivatives by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for the purification of polar azetidine derivatives. It is structured to troubleshoot the specific chemical challenges imposed by the azetidine ring's high strain and basicity.

Topic: Purification of Polar Azetidine Derivatives via Column Chromatography Lead Scientist: Dr. A. Vance, Senior Applications Chemist Status: Operational

Triage: Diagnostic & Decision Matrix

Before packing your column, identify your primary failure mode. Azetidines present a "Triad of Trouble": High Polarity, Basicity, and Ring Strain.

Workflow Decision Tree

The following logic flow dictates the optimal stationary phase and solvent system based on your compound's specific stability and polarity profile.

Azetidine_Purification_Workflow Start START: Crude Azetidine Mixture AcidSens Is the Azetidine Acid-Sensitive? (Ring opening risk?) Start->AcidSens Polarity Polarity Check: Rf < 0.2 in 10% MeOH/DCM? AcidSens->Polarity No (Stable) Method_B METHOD B: Neutral Alumina (Brockmann Grade III) AcidSens->Method_B Yes (High Strain) Method_A METHOD A: Standard Silica + 1% Et3N Modifier Polarity->Method_A No (Moderate Polarity) Method_C METHOD C: The 'Magic' Mixture DCM:MeOH:NH4OH Polarity->Method_C Yes (High Polarity) Method_D METHOD D: Reverse Phase (C18) 0.1% NH4OH Buffer Method_C->Method_D Fails to Elute

Figure 1: Strategic decision tree for selecting the purification method. Note that acid sensitivity takes precedence over polarity considerations to prevent sample loss.

Troubleshooting Guides (Q&A Format)

Issue 1: "My compound streaks from the baseline to the solvent front."

Diagnosis: Silanol Effect. Azetidines are secondary or tertiary amines. The nitrogen lone pair interacts strongly with the acidic silanol groups (


) on the silica surface via hydrogen bonding and ionic interactions. This causes peak broadening (tailing).

The Fix: Amine Deactivation You must block the active sites on the silica gel before your compound reaches them.

  • Protocol A: The Triethylamine (TEA) Shield

    • Slurry Packing: Do not just add TEA to the mobile phase. Slurry pack your silica gel using a solvent mixture containing 1–3% Triethylamine (TEA) .

    • Equilibration: Flush the column with 2 column volumes (CV) of the TEA-containing solvent.

    • Elution: Maintain 1% TEA in your mobile phase throughout the run.

    • Why it works: TEA has a pKa of ~10.7, competing effectively for silanol sites (

      
      ) and creating a "neutralized" highway for your azetidine.
      
  • Protocol B: The Ammonia Alternative For very polar azetidines, TEA may not be polar enough. Use 1% Ammonium Hydroxide (28%

    
     in 
    
    
    
    )
    in the methanol component of your mobile phase.
    • Recipe: 90% DCM / 9% MeOH / 1%

      
      .[1]
      
Issue 2: "I recovered less mass than I loaded, and the NMR looks messy."

Diagnosis: Acid-Catalyzed Ring Opening. Azetidines possess significant ring strain (~26 kcal/mol). While generally stable, they can undergo ring-opening polymerization or hydrolysis on acidic silica, especially if the elution is slow.

The Fix: Switch Stationary Phases If you suspect decomposition, stop using silica immediately.

  • Solution: Neutral Alumina Switch to Aluminum Oxide (Neutral) . Alumina is less acidic than silica and preserves the integrity of strained rings.

    • Optimization: Use "Brockmann Grade III" alumina (deactivated with ~6% water) to reduce activity and prevent irreversible adsorption.

  • Alternative: If you must use silica, ensure it is "basified" by pre-washing with a solution of 5%

    
     in MeOH, then drying it before use, or using the TEA protocol above.
    
Issue 3: "My compound is stuck on the baseline."

Diagnosis: Solubility/Polarity Mismatch. Simple MeOH/DCM gradients often fail for highly polar amine salts or zwitterions.

The Fix: High Ionic Strength Eluents You need a solvent system that solvates the amine and disrupts ionic binding.

Table 1: Recommended Mobile Phases for Polar Azetidines

Polarity LevelSolvent SystemComposition (v/v)Notes
Moderate DCM / MeOH / TEA95 : 4 : 1Standard for lipophilic azetidines.
High DCM / MeOH / NH4OH90 : 9 : 1The "Magic Mixture." Excellent for free bases.
Extreme CHCl3 / MeOH / NH4OH80 : 18 : 2Chloroform is more acidic/polar than DCM; moves stubborn amines.
Alternative EtOAc / EtOH / TEA75 : 23 : 2"Green" alternative; avoids halogenated solvents.
Issue 4: "I can't see my compound on the TLC plate."

Diagnosis: Lack of Chromophore. Many azetidine building blocks lack conjugated


-systems required for UV detection at 254 nm.[2]

The Fix: Specialized Stains Do not rely on UV. Use these derivatization stains:

  • Ninhydrin (The Gold Standard):

    • Target: Primary and secondary amines (Azetidines turn pink/red).

    • Recipe: 1.5g Ninhydrin + 3mL Acetic Acid + 100mL n-Butanol.

    • Action: Dip and heat with a heat gun until spots appear.[3]

  • KMnO4 (Potassium Permanganate):

    • Target: General oxidizable groups (Universal stain).

    • Note: Azetidines will show as yellow spots on a purple background.

  • Iodine Chamber:

    • Target: Nitrogen lone pairs concentrate iodine.

    • Action: Place plate in a jar with solid iodine crystals. Dark brown spots will appear transiently.

Mechanism of Action: The Silanol Blockade

Understanding the interaction at the molecular level is crucial for troubleshooting.

Silanol_Mechanism Silica Silica Surface Si-O-H (Acidic) TEA Modifier (TEA) Et3N: Silica->TEA Strong H-Bond (Blocking) Azetidine Target Molecule Azetidine-NH Silica->Azetidine BLOCKED Elution Collection Azetidine->Elution Free Elution

Figure 2: Competitive binding mechanism. The modifier (TEA) preferentially binds to acidic silanol sites, preventing the azetidine from "sticking" (tailing) or decomposing.

Critical Safety & Stability Warning

Warning: Halogenated Solvents & Nucleophilic Amines While Dichloromethane (DCM) is the standard solvent for chromatography, highly nucleophilic azetidines can react with DCM over long periods (e.g., if left on the column overnight) to form chloromethyl ammonium salts (Quaternization).

  • Best Practice: If your purification cannot be completed in <2 hours, flush the column with the mobile phase or switch to an EtOAc/EtOH system.

References

  • Teledyne ISCO. (2012). Method Development Strategies for Amine Bonded Phase Columns. Application Note AN87. Link

  • Biotage. (2023).[4] Strategies for the Purification of Ionizable Compounds. The Flash Purification Blog. Link

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International, 38(4), 427-465. (Discusses ring strain and stability).
  • Reich, H. J. (2021). Common TLC Stains.[3][5][6] University of Wisconsin-Madison, Department of Chemistry. Link

  • Common Organic Chemistry. (2023). Solvent Systems for Silica Gel Column Chromatography (Amine Modifiers).Link

Sources

Technical Support: Troubleshooting Low Yield in N-Boc Protection of 3-Hydroxyazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BOC-AZET-003 Status: Open Agent: Senior Application Scientist Subject: Yield Optimization & Protocol Standardization

Executive Summary

The N-Boc protection of 3-hydroxyazetidine (CAS: 141699-55-0) is deceptively simple. While the reaction kinetics are generally fast, researchers frequently report isolated yields below 40% despite quantitative conversion by LCMS.

The Root Cause: The low yield is rarely due to reaction failure. It is almost exclusively a workup failure . The presence of the free hydroxyl group on the small, strained azetidine ring significantly lowers the LogP (partition coefficient), causing the product to remain in the aqueous phase during standard extractions.

This guide provides a diagnostic workflow, specific troubleshooting modules for yield and purity, and a "Gold Standard" protocol designed to maximize recovery.

Diagnostic Workflow

Before altering your chemistry, use this decision tree to identify the specific failure mode.

TroubleshootingFlow Start START: Low Yield Observed CheckLCMS 1. Check Crude Reaction (TLC or LCMS) Start->CheckLCMS Conversion Is conversion >95%? CheckLCMS->Conversion WorkupIssue ISSUE: Workup Loss (Product in Aqueous Phase) Conversion->WorkupIssue Yes StoichCheck 2. Check Stoichiometry Conversion->StoichCheck No ActionExtraction Action: Switch to Salting Out + DCM Extraction WorkupIssue->ActionExtraction SaltCheck Is SM an HCl Salt? StoichCheck->SaltCheck SideProduct ISSUE: Side Products (O-Boc / Bis-Boc) SaltCheck->SideProduct No (Free base) ActionBase Action: Increase Base (Need >2.0 eq) SaltCheck->ActionBase Yes (HCl salt) ActionSelectivity Action: Remove DMAP Reduce Base Excess SideProduct->ActionSelectivity

Figure 1: Diagnostic logic for isolating the cause of yield loss.

Troubleshooting Modules

Module A: The "Invisible" Product (Solubility & Workup)

Symptom: LCMS shows a clean product peak, but after extraction with Ethyl Acetate (EtOAc) and water, the organic layer contains very little mass. Mechanism: The 3-hydroxy group makes N-Boc-3-hydroxyazetidine highly polar. In a standard EtOAc/Water partition, a significant fraction (30–60%) partitions into the water layer.

Solvent SystemExtraction EfficiencyNotes
Hexane / Water < 5%Product is too polar.
EtOAc / Water ~40-60%Requires 5+ extractions to recover yield.
DCM / Water ~70-80%Better, but emulsions can form.
DCM / Brine (Sat.) >95% Recommended. "Salting out" forces product into organic phase.

Solution:

  • Saturate the Aqueous Phase: Add solid NaCl to the aqueous layer until no more dissolves. This "salting out" effect drastically reduces the solubility of organic compounds in the water.

  • Change Solvent: Use Dichloromethane (DCM) or Chloroform (

    
    ) instead of EtOAc.
    
  • Continuous Extraction: If scale allows, use a liquid-liquid continuous extractor for 12+ hours.

Module B: Impurity Profile (O-Boc vs. N-Boc)

Symptom: LCMS shows a peak with Mass = Product + 100 (Bis-Boc formation). Mechanism: The hydroxyl group is nucleophilic. While amines react faster than alcohols, high pH or the presence of acylation catalysts (like DMAP) will promote O-Boc formation.

Solution:

  • Remove DMAP: Never use 4-Dimethylaminopyridine (DMAP) for this reaction. It catalyzes the O-acylation of the alcohol.

  • Control pH: If using a biphasic system (

    
    /THF), ensure the pH does not exceed 10.
    
  • Stoichiometry: Limit

    
     to 1.05 – 1.1 equivalents. Large excesses drive the thermodynamics toward the bis-protected product.
    
Module C: Starting Material Integrity (Salt vs. Free Base)

Symptom: Incomplete conversion despite adding 1.1 eq of base. Mechanism: 3-hydroxyazetidine is unstable as a free base and is typically sold as the Hydrochloride (HCl) salt .

  • If you treat the HCl salt as a free base in your calculations, the first equivalent of base you add is consumed solely to neutralize the HCl. The amine remains protonated (ammonium) and unreactive toward

    
    .
    

Solution:

  • Check the Label: If it says "HCl," you must use at least 2.1 equivalents of base (1.0 to neutralize HCl, 1.1 to scavenge the proton from the reaction).

The "Gold Standard" Protocol

This protocol is optimized for the HCl salt starting material and prioritizes isolation efficiency.

Reagents:

  • 3-Hydroxyazetidine[1][2][3][4][5][6]·HCl (1.0 eq)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 eq)
    
  • Triethylamine (

    
    ) (2.2 eq)
    
  • Dichloromethane (DCM) (Concentration: 0.2 M)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, suspend 3-Hydroxyazetidine·HCl in DCM (0.2 M).

    • Note: It may not fully dissolve initially. This is normal.

  • Base Addition: Add

    
     (2.2 eq) dropwise at 0°C. Stir for 15 minutes. The mixture should become homogeneous or a fine suspension as the free base is liberated.
    
  • Boc Addition: Add a solution of

    
     (1.1 eq) in a minimal amount of DCM dropwise at 0°C.
    
  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 3–6 hours.

    • QC Point: Check TLC (stain with Ninhydrin or KMnO4) or LCMS.

  • Quench & Workup (The Critical Step):

    • Do NOT pour into water immediately.

    • Add water (1/2 reaction volume) to the flask.

    • Separate the layers.[2] Keep the Organic (DCM) layer.

    • Salting Out: Add solid NaCl to the remaining aqueous layer until saturated. Extract this aqueous layer 3 times with fresh DCM.

  • Drying: Combine all DCM extracts. Dry over anhydrous

    
    .[2] Filter and concentrate
    
    • Caution: Do not overheat the rotovap bath (>40°C); while not highly volatile, the product can sublime or degrade under high vacuum/heat stress.

  • Purification: If necessary, purify via silica gel chromatography (Gradient: 0%

    
     50% EtOAc in Hexanes). The product usually elutes as a white solid or viscous oil.
    

Reaction Pathway Visualization

ReactionPathway SM 3-Hydroxyazetidine (HCl Salt) FreeBase Free Amine (Reactive) SM->FreeBase + 1.0 eq Base (Neutralization) Product N-Boc-3-hydroxyazetidine (Target) FreeBase->Product + Boc2O (Kinetic Product) SideProduct N,O-Bis-Boc (Impurity) Product->SideProduct + Excess Boc2O / DMAP (Over-reaction)

Figure 2: Reaction pathway highlighting the necessity of base neutralization and the risk of over-reaction.

References

  • Organic Chemistry Portal. (n.d.). Protection of Amino Groups: Boc-Protected Amines.[3][7][8] Retrieved February 3, 2026, from [Link]

Sources

Overcoming poor reactivity of sterically hindered azetidines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Azetidine Chemistry Ticket #8492: Reactivity of Sterically Hindered Azetidines

Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Overcoming poor reactivity in 3,3-disubstituted and sterically congested azetidines.

Executive Summary

You are encountering a "Fortress Effect." While azetidines possess significant ring strain (~25 kcal/mol) that should theoretically enhance reactivity, steric bulk at the C3 position (e.g., 3,3-dimethyl, 3,3-difluoro) or C2 position creates a puckered conformation that shields the nitrogen lone pair. This guide provides field-proven protocols to overcome these kinetic barriers using advanced catalysis, strain-release engineering, and alternative activation modes.

Module 1: Troubleshooting N-Arylation (The "Hard" Coupling)

User Issue: "Standard Buchwald-Hartwig conditions (Pd(OAc)₂, BINAP) yield <10% product with my 3,3-disubstituted azetidine."

Diagnosis: Standard ligands like BINAP lack the steric bulk required to force the reductive elimination step in highly congested systems. For hindered azetidines, the rate-limiting step is often the coordination of the amine to the Pd(II) center or the reductive elimination.

Protocol 1: The "Bulky Ligand" Solution

Switch to dialkylbiaryl phosphine ligands. These ligands form a monolithic L1Pd(0) species that is highly active.

ComponentRecommendationMechanistic Rationale
Catalyst Source Pd-G3 or Pd-G4 Precatalysts (e.g., XPhos Pd G4)Ensures 1:1 L:Pd ratio; prevents formation of inactive Pd-dimers common with Pd₂dba₃.
Ligand BrettPhos or RuPhos RuPhos is the gold standard for secondary amines. BrettPhos is superior for extremely hindered or electron-deficient aryl halides.
Base NaOtBu or LHMDS Strong bases are required to deprotonate the amine prior to coordination in some catalytic cycles.
Solvent 1,4-Dioxane or t-Amyl Alcohol High boiling points allow for T > 100°C, necessary to overcome the activation energy of the bulky coupling.

Step-by-Step Optimization:

  • Screen 1: RuPhos Pd G4 (2 mol%), NaOtBu (1.5 equiv), Dioxane, 100°C.

  • Screen 2 (If yield < 30%): Switch to BrettPhos Pd G4 .

  • Screen 3 (If substrate sensitive): Use LHMDS (1.2 equiv) at 60°C to deprotonate the azetidine first, forming a more nucleophilic amide.

Module 2: Troubleshooting N-Alkylation (The "Slow" Coupling)

User Issue: "Reaction with secondary alkyl bromides is stalling. Heating leads to elimination (alkene formation) instead of substitution."

Diagnosis: The puckered geometry of 3,3-disubstituted azetidines creates steric clash with the electrophile. Heating promotes E2 elimination over SN2 substitution because the basicity of the amine remains high while nucleophilicity is compromised by sterics.

Protocol 2: The "Finkelstein-Microwave" Boost

Do not rely on thermal heating alone. You must increase the electrophilicity of the alkyl halide and the kinetic energy of the system simultaneously.

Experimental Workflow:

  • Solvent: Acetonitrile (MeCN) is preferred for its high dielectric constant.

  • Additive: Add 0.5 equiv of KI (Potassium Iodide) .

    • Why: In situ conversion of Alkyl-Br to Alkyl-I (Finkelstein reaction). The C-I bond is weaker and more susceptible to attack by the hindered nitrogen.

  • Base: Use Cs₂CO₃ (Cesium Carbonate).[1]

    • Why: The "Cesium Effect" improves solubility in organic solvents compared to K₂CO₃.

  • Energy: Microwave irradiation at 120–150°C for 30–60 mins.

    • Why: Rapid heating outcompetes the slower degradation pathways.

Alternative: Reductive Amination If direct alkylation fails, switch to reductive amination using the corresponding ketone.

  • Reagent: NaBH(OAc)₃ (Sodium triacetoxyborohydride).

  • Condition: Add Ti(OiPr)₄ (Titanium isopropoxide) as a Lewis acid to pre-form the iminium ion before adding the reducing agent. This is critical for hindered amines.

Module 3: The "Nuclear Option" – Strain-Release Chemistry

User Issue: "I cannot functionalize the ring no matter what conditions I use."

Solution: Stop trying to functionalize the ring. Instead, build the ring during the reaction using [1.1.0]azabicyclobutanes (ABBs) . These "spring-loaded" reagents release ~60 kcal/mol of strain energy upon ring opening, driving reactions that are otherwise impossible.

Decision Logic: When to use Strain-Release

AzetidineLogic Start Goal: N-Functionalized Hindered Azetidine Check Do you have the azetidine ring? Start->Check Direct Try Direct Coupling (Modules 1 & 2) Check->Direct Yes ABB Switch to Strain-Release (Azabicyclobutane) Check->ABB No Fail Yield < 20%? Direct->Fail Fail->ABB Yes Grignard Route A: C3-Arylation (ABB + ArMgBr) ABB->Grignard Need C3-Substituent Nucleophile Route B: N-Functionalization (ABB + Nucleophile) ABB->Nucleophile Need N-Substituent

Caption: Decision matrix for selecting between direct functionalization and strain-release synthesis.

Protocol 3: ABB Ring Opening

Reagent: Sulfonyl-ABB or commercially available "Azetidinylating" reagents. Reaction:

  • Dissolve ABB in THF (-78°C).

  • Add nucleophile (e.g., Grignard reagent R-MgBr).

  • Mechanism: The nucleophile attacks the bridgehead carbon (C3), breaking the central bond and relieving strain to form the azetidine salt.

  • Quench: Add an electrophile (E+) to trap the nitrogen.

    • Result: You install substituents at C3 and N simultaneously.

Module 4: C-H Activation (The "Surgical" Strike)

User Issue: "I need to add an aryl group to the C3 position of an existing azetidine."

Diagnosis: C(sp³)-H activation on azetidines is challenging due to the risk of ring opening (β-carbon elimination).

Protocol 4: Directed C-H Arylation

Use a Picolinamide (PA) directing group. This bidentate group directs the Pd catalyst specifically to the C3 position (γ-position relative to the amide nitrogen).

ParameterCondition
Directing Group Picolinamide (install on Azetidine Nitrogen)
Catalyst Pd(OAc)₂ (10 mol%)
Oxidant AgOAc (2 equiv) - Essential for the Pd(II)/Pd(IV) cycle.
Solvent t-Amyl Alcohol or HFIP (Hexafluoroisopropanol)

Note: Electron-deficient aryl iodides (e.g., 4-NO₂-Ph-I) favor the formation of the azetidine product, while electron-rich iodides may lead to ring-opening byproducts.

References

  • Buchwald-Hartwig Amination of Hindered Systems

    • Maitro, G., et al. "Precatalysts for the Buchwald-Hartwig Amination of Sterically Hindered Amines." Journal of the American Chemical Society. Link

  • Strain-Release Chemistry (Aggarwal & Baran)

    • Fawcett, A., et al. "Strain-Release Amination of Azabicyclobutanes." Science. Link

    • Gianatassio, R., et al. "Strain-Release Amination." Journal of the American Chemical Society. Link

  • C-H Activation of Azetidines

    • He, J., et al. "Ligand-Promoted C(sp3)–H Arylation of Azetidines." Angewandte Chemie Int. Ed.Link

  • General Azetidine Reviews

    • "Recent Advances in the Synthesis and Reactivity of Azetidines." Organic & Biomolecular Chemistry. Link

Sources

Improving the stereoselectivity of reactions at the C3 position of azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: AZT-C3-STEREO-001 Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division)

The Core Challenge: The "Butterfly" Effect

Welcome to the Azetidine Functionalization Support Hub. If you are here, you are likely struggling with low diastereomeric ratios (dr) or unexpected regioselectivity at the C3 position.

The root cause of stereochemical failure in azetidines is almost always the ring pucker . Unlike flat aromatic rings or chair-like piperidines, the azetidine ring adopts a puckered "butterfly" conformation (approx. 30° fold) to relieve torsional strain.

  • The Rule of Thumb: The nitrogen substituent (

    
    ) prefers the pseudo-equatorial orientation to minimize 1,3-transannular steric clashes.
    
  • The Consequence: This creates a convex (accessible) face and a concave (shielded) face. Reagents will almost invariably attack from the convex face (anti to the N-substituent).

If your


 group is not bulky enough to lock this conformation, the ring flips rapidly at room temperature, leading to racemization or poor dr.

Troubleshooting Modules

Module A: Direct C(sp³)-H Arylation (The Bull-Gaunt Protocol)

For users attempting palladium-catalyzed C-H activation using directing groups.

User Issue: "I am using a standard amide directing group, but I see low conversion and poor C3 vs. C2 selectivity."

Diagnosis: Standard amides are insufficient for the geometrical strain of the 4-membered ring transition state. You must use a bidentate directing group (DG) that forms a stable 5-membered palladacycle.

The Protocol Fix: Switch to an 8-Aminoquinoline (AQ) or Methoxyaminoquinoline directing group.

ParameterRecommendationMechanism/Reasoning
Directing Group 8-AminoquinolineForms a rigid

-bidentate chelate with Pd(II), forcing the metal into proximity with the C3-H bond.
Catalyst Pd(OAc)₂ (5-10 mol%)Acetate acts as the internal base for the Concerted Metalation-Deprotonation (CMD) step.
Solvent Toluene or neat (110°C)High temperature is required to overcome the energy barrier of activating a distal C-H bond in a strained ring.
Stereocontrol Trans-selective The Pd catalyst approaches from the face trans to the C2 substituent (if present) to avoid steric clash.

Common Failure Point:

  • Symptom:[1][2][3][4] Black precipitation (Pd black) before reaction completion.

  • Fix: Add 10-20 mol% of pivalic acid (PivOH). This facilitates the proton transfer during the CMD step and stabilizes the active Pd species.

Module B: Nucleophilic Addition to Azetidin-3-ones

For users synthesizing C3-alcohols or tertiary centers via ketones.

User Issue: "I reduced my N-Boc azetidin-3-one with NaBH4, but I obtained the 'cis' alcohol instead of the expected 'trans'."

Diagnosis: You are relying on standard Felkin-Anh models which fail here. In azetidin-3-ones, the stereoselectivity is governed purely by the steric shielding of the N-protecting group .

The "Convex Face" Protocol:

  • Protecting Group Selection: Use a bulky group like Trityl (Trt) , Benzhydryl , or Tbs (tert-butanesulfonyl) . Small groups (Me, Bn) allow ring flipping.

  • Reagent Approach:

    • The bulky N-group locks the ring pucker.

    • Hydrides (NaBH₄) or Grignards (R-MgBr) attack from the convex face (opposite the N-group).

    • The resulting hydroxyl group ends up cis to the bulky N-group (because the hydride came from the trans side).

Correction Workflow: If you need the trans-alcohol (OH anti to N-group):

  • Perform the standard reduction (yields cis-alcohol).

  • Perform a Mitsunobu inversion or mesylate/displace to invert the center.

Module C: Strain-Release Functionalization (The Aggarwal Method)

For users opening Azabicyclo[1.1.0]butanes (ABBs).

User Issue: "My nucleophile isn't opening the ABB, or I'm getting polymerization."

Diagnosis: ABBs are kinetically stable but thermodynamically unstable. They require specific activation.

Troubleshooting Guide:

  • Scenario 1: Weak Nucleophiles (Alcohols, Amines).

    • Fix: You need Lewis Acid catalysis. Use BF₃·OEt₂ or Sc(OTf)₃ . The acid coordinates to the bridgehead nitrogen, weakening the central bond.

  • Scenario 2: Carbon Nucleophiles (Grignards/Organolithiums).

    • Fix: No catalyst needed, but temperature control is vital. Run at -78°C to prevent oligomerization. The nucleophile attacks the bridgehead carbon, inverting the configuration.

    • Stereochemical Outcome: The incoming nucleophile ends up trans to the nitrogen lone pair (or substituent) of the resulting azetidine.

Visualizing the Mechanism

The following diagram illustrates the critical "Butterfly Conformation" and how it dictates the facial selectivity for both C-H activation and Ketone reduction.

AzetidineStereo cluster_0 The 'Butterfly' Conformation N_Node Nitrogen (N1) PG Bulky PG (e.g., SO2tBu) N_Node->PG Pseudo-Equatorial (Steric Locking) C3_Node Carbon (C3) Product Major Product: Substituent is CIS to PG (Reagent came from TRANS side) C3_Node->Product Reagent Incoming Reagent (Pd-Cat, NaBH4, Nu-) PG->Reagent Steric Shielding (Blocks Concave Face) Reagent->C3_Node Attacks Convex Face (Anti to PG)

Figure 1: The steric gating mechanism in azetidines. The N-protecting group (PG) dictates the ring pucker, forcing incoming reagents to attack the accessible (convex) face.

Comparative Methodology Data

Select the method that aligns with your available starting material and desired substitution pattern.

FeatureC(sp³)-H Arylation Ketone Reduction Strain-Release (ABB)
Starting Material Azetidine-2-carboxylic acidsAzetidin-3-oneAzabicyclo[1.1.0]butane
Key Reagent Pd(OAc)₂, Aryl IodideNaBH₄ / GrignardOrganolithium / Boronic esters
Stereoselectivity Trans (relative to C2)Cis (OH relative to N-PG)Trans (Nu relative to N)
Primary Limitation Requires specific Directing GroupHard to access trans-alcoholsAvailability of ABB precursors
Reference Bull et al. [1]Ye et al. [2]Aggarwal et al. [3]

References

  • Regio- and Stereospecific Synthesis of C-3 Functionalized Proline Derivatives by Palladium Catalyzed Directed C(sp3)–H Arylation Source: Organic Letters (2016) URL:[Link] (Note: This seminal work by James Bull establishes the aminoquinoline directing group strategy for 4- and 5-membered rings.)

  • A Flexible and Stereoselective Synthesis of Azetidin-3-ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes Source: Angewandte Chemie International Edition (2011) URL:[5][Link] (Note: Describes the synthesis and subsequent stereocontrolled reduction of azetidin-3-ones using t-butanesulfonyl protection.)

  • Strain-Release Homologation of Boronic Esters: Application to the Synthesis of Functionalized Azetidines Source: Science (2016) URL:[Link] (Note: The Aggarwal group's foundational paper on using strain release of ABBs for stereoselective C3 functionalization.)

  • Stereoselective Functionalization of Azetidines Source: ResearchGate / Review (2025 Context) URL:[Link] (Note: A comprehensive review covering the "pucker" effect and recent transition metal strategies.)

Sources

Validation & Comparative

Azetidine as a Bioisostere for Pyrrolidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of lead compounds, the transition from a five-membered pyrrolidine ring to a four-membered azetidine ring represents a high-impact bioisosteric replacement. This guide analyzes the strategic utility of azetidine, focusing on its ability to modulate lipophilicity (LogP), alter exit vectors, and enhance metabolic stability without compromising potency. While pyrrolidine is a ubiquitous "privileged scaffold," azetidine offers a unique structural solution for lowering molecular weight and reducing lipophilicity—two critical factors in improving the drug-likeness (QED) of clinical candidates.

Part 1: Physicochemical & Structural Comparison[1]

The decision to substitute a pyrrolidine with an azetidine is rarely arbitrary; it is a calculated move to correct specific molecular liabilities.

Comparative Metrics Table
FeaturePyrrolidine (5-membered)Azetidine (4-membered)Medicinal Chemistry Impact
Ring Strain ~5.4 kcal/mol~25.4 kcal/molAzetidine is more reactive; requires specialized synthetic handling but offers unique covalent inhibitor potential.
Conformation Envelope / Twist (Pseudorotation)Puckered "Butterfly" (~24-30°)Azetidine is more rigid. Substituents at C3 are spatially constrained, offering distinct vectors compared to C3/C4 on pyrrolidine.
Basicity (pKaH) ~11.3 (Unsubstituted)~11.3 (Unsubstituted)While similar in parent forms, functionalized azetidines (e.g., 3,3-difluoro) often exhibit lower pKa values due to inductive effects and s-character modulation, reducing hERG liability.
Lipophilicity (ΔLogP) Baseline-0.4 to -0.6 unitsCritical Advantage: Azetidine significantly lowers LogP, improving solubility and metabolic stability (LLE improvement).
C-N-C Angle ~103-105°~90-92°Compresses the bond angle, altering the vector of N-substituents.
Structural Geometry & Vector Analysis

The geometric difference is the primary driver for selectivity changes. Pyrrolidine exists in a dynamic equilibrium of envelope conformations. Azetidine, while puckered, presents a more defined square planar projection.

structure_comparison Figure 1: Structural Impact of Ring Contraction on Ligand Geometry cluster_0 Pyrrolidine (5-Membered) cluster_1 Azetidine (4-Membered) P1 Envelope Conformation (Dynamic Pseudorotation) P2 Exit Vectors: ~109° (sp3) P1->P2 Flexible A2 Exit Vectors: Compressed P2->A2 Bioisosteric Shift (Vector Contraction) A1 Puckered 'Butterfly' (Rigid ~25° fold) A1->A2 Constrained

Part 2: Mechanistic Implications in Drug Design

Metabolic Stability & Intrinsic Clearance (Cl_int)

Azetidines frequently demonstrate superior metabolic stability compared to pyrrolidines.

  • Mechanism: The reduction in lipophilicity (LogD) reduces non-specific binding to microsomal proteins and lowers the affinity for hydrophobic pockets in CYP450 enzymes.

  • Steric Occlusion: The acute bond angles of the azetidine ring can sterically hinder the approach of metabolic enzymes to the nitrogen lone pair or adjacent carbons, particularly when substituted at the 3-position.

Case Study: Cobimetinib (MEK Inhibitor)

Cobimetinib (Cotellic) exemplifies the successful application of the azetidine scaffold.

  • Challenge: Early MEK inhibitors suffered from poor metabolic stability and solubility.

  • Solution: The incorporation of a 3-fluoro-azetidine moiety provided a metabolically robust, polar handle that maintained potency while improving the pharmacokinetic profile compared to larger piperidine or pyrrolidine analogs. The azetidine ring specifically positions the solvent-exposed region of the molecule to minimize metabolic liability.

Case Study: Baricitinib (JAK Inhibitor)

Baricitinib utilizes an N-ethylsulfonyl-azetidine-3-ylidene motif.

  • Design Logic: The azetidine ring serves as a rigid linker that orients the ethylsulfonyl group (a hydrogen bond acceptor) into a precise vector to interact with the JAK active site. A pyrrolidine at this position would likely introduce entropic penalties due to increased conformational flexibility (pseudorotation), potentially reducing binding affinity.

Part 3: Experimental Protocols

Synthesis of Functionalized Azetidines (Strain-Release Strategy)

Context: Traditional cyclization (e.g., from gamma-haloamines) is often low-yielding for azetidines due to ring strain. Modern methods utilize [1.1.0]azabicyclobutanes.

Protocol: Strain-Release Functionalization

  • Precursor Preparation: Synthesize or procure an activated azabicyclo[1.1.0]butane (ABB) derivative (e.g., N-sulfonated ABB).

  • Nucleophilic Addition:

    • Dissolve ABB (1.0 equiv) in anhydrous THF under Argon.

    • Add Nucleophile (e.g., aryl Grignard or amine, 1.2 equiv) at -78°C.

    • Note: The strain energy drives the ring opening of the central bond, relieving strain to form the 3-substituted azetidine.

  • Quenching: Warm to 0°C and quench with saturated NH4Cl.

  • Purification: Extract with EtOAc. Azetidines are polar; use DCM:MeOH (95:5) for silica chromatography.

In Vitro Metabolic Stability Assessment

To validate the bioisosteric advantage, a side-by-side intrinsic clearance assay is required.

Workflow Diagram:

metabolic_assay Figure 2: Comparative Metabolic Stability Workflow Start Compound Library (Azetidine vs Pyrrolidine Analogs) Incubation Incubate with Liver Microsomes (Human/Rat, NADPH, 37°C) Start->Incubation Sampling Time-Point Sampling (0, 15, 30, 60 min) Incubation->Sampling Quench Quench with Cold Acetonitrile (Contains Internal Standard) Sampling->Quench Analysis LC-MS/MS Analysis (Monitor Parent Depletion) Quench->Analysis Calc Calculate Cl_int & t_1/2 Analysis->Calc

Part 4: Decision Framework for Bioisosteric Replacement

When should you switch from Pyrrolidine to Azetidine? Use this logic gate.

decision_tree Figure 3: Strategic Decision Tree for Ring Contraction Start Lead Optimization (Pyrrolidine Core) Q1 Is LogP > 3.0? Start->Q1 Q2 Is Metabolic Stability Poor? Q1->Q2 Yes Action2 Retain Pyrrolidine (Explore F-substitution) Q1->Action2 No (LogP is fine) Q3 Is the Vector Critical? Q2->Q3 No (Stability is fine) Action1 Switch to Azetidine (Expect LogP -0.5) Q2->Action1 Yes (High Clearance) Q3->Action2 No Action3 Model Vector Change (90° vs 104°) Q3->Action3 Yes

References

  • Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. Future Medicinal Chemistry. (2026). Link (Verified via NIH/PubMed snippet).

  • Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. BenchChem. (2025).[1] Link

  • Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride. Journal of Labelled Compounds and Radiopharmaceuticals. (2021).[2] Link

  • Molecular Interactions of Cobimetinib and Vemurafenib with Human Serum Albumin. Molecular Pharmaceutics. (2025).[3] Link

  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry. (2017).[4] Link

  • Recent Advances in the Synthesis and Reactivity of Azetidines. Organic & Biomolecular Chemistry. (2021). Link

Sources

Pharmacokinetic advantages of azetidine rings over piperidine in drug design

Author: BenchChem Technical Support Team. Date: February 2026

Pharmacokinetic Advantages of Azetidine Rings Over Piperidine in Drug Design

Executive Summary

In modern medicinal chemistry, the transition from six-membered piperidine rings to four-membered azetidine rings represents a strategic "scaffold hop" designed to optimize the physicochemical and pharmacokinetic (PK) profiles of lead compounds. While piperidines are ubiquitous "privileged structures," they frequently suffer from high lipophilicity and metabolic liability at the


-carbon. Azetidines offer a solution by lowering lipophilicity (

), reducing metabolic clearance, and mitigating off-target cardiotoxicity (hERG inhibition) while retaining the essential basic nitrogen required for target engagement.

Physicochemical Profiling: The Azetidine Advantage

The primary driver for replacing piperidine with azetidine is the modulation of Lipophilic Ligand Efficiency (LLE) . This metric is critical because it balances potency against lipophilicity, a key predictor of promiscuity and toxicity.

Lipophilicity (LogP/LogD) Reduction

Replacing a piperidine with an azetidine typically reduces the calculated partition coefficient (


) by approximately 0.4–0.6 log units .
  • Mechanism: The removal of two methylene groups reduces the hydrophobic surface area.

  • Impact: Lower lipophilicity improves aqueous solubility and reduces non-specific binding to plasma proteins and lipid bilayers, thereby increasing the free fraction of the drug (

    
    ) available to act on the target.
    
Basicity and pKa Modulation

Contrary to the assumption that ring strain drastically alters basicity, the pKa of unsubstituted azetidine (


) is remarkably similar to piperidine (

).
  • Strategic Implication: This allows medicinal chemists to reduce lipophilicity without sacrificing the positive charge necessary for electrostatic interactions (e.g., salt bridges with Asp or Glu residues in the binding pocket).

  • Tuning: The azetidine ring is highly amenable to 3-substitution (e.g., fluorine or oxetane spirocycles), which can inductively lower the pKa to the physiological range (6.5–7.5) more effectively than in piperidine systems due to the proximity of the substituent to the nitrogen.

PropertyPiperidine (6-membered)Azetidine (4-membered)Drug Design Advantage
LogP (approx) 0.840.46Improved Solubility & LLE
pKa (Conjugate Acid) ~11.2~11.3Retains key electrostatic interactions
Ring Strain ~0 kcal/mol (Chair)~26 kcal/molRigidification; distinct vectors
Metabolic Liability High (

-oxidation)
Low (Steric/Electronic protection)Extended Half-life (

)

Metabolic Stability: Blocking the Oxidative Soft Spot

One of the most significant liabilities of the piperidine ring is its susceptibility to oxidative metabolism by Cytochrome P450 (CYP) enzymes.

  • The Piperidine Problem: CYPs frequently target the electron-rich

    
    -carbon (adjacent to the nitrogen). The mechanism involves Single Electron Transfer (SET) followed by proton abstraction, leading to an unstable carbinolamine intermediate that collapses into a metabolite (lactam or ring-opening).
    
  • The Azetidine Solution:

    • Steric Occlusion: The bond angles in azetidine (

      
      ) deviate significantly from the ideal 
      
      
      
      angle (
      
      
      ). This ring strain, combined with the compact size, alters the trajectory of CYP approach.
    • Electronic Deactivation: The high s-character of the C-H bonds in the strained ring makes hydrogen abstraction energetically more difficult compared to the relaxed chair conformation of piperidine.

Visualization of Metabolic Pathways:

MetabolicStability cluster_0 Piperidine Liability cluster_1 Azetidine Stability Pip Piperidine Scaffold CYP_Pip CYP450 Attack (alpha-C oxidation) Pip->CYP_Pip Im_Ion Iminium Ion Intermediate CYP_Pip->Im_Ion H-abstraction Metabolite Lactam / Ring Open (Inactive/Toxic) Im_Ion->Metabolite Hydrolysis Azet Azetidine Scaffold CYP_Azet CYP450 Approach Azet->CYP_Azet Stable Metabolically Stable (High Ring Strain Barrier) CYP_Azet->Stable Resistant to Oxidation

Figure 1: Comparative metabolic fate of piperidine vs. azetidine scaffolds upon exposure to CYP450 enzymes.

Safety Profile: Mitigating hERG Inhibition

Inhibition of the hERG potassium channel is a major cause of drug-induced QT interval prolongation and cardiac arrhythmia. The pharmacophore for hERG inhibition typically requires a basic amine and a lipophilic group linked by a spacer—a description that fits many N-substituted piperidines perfectly.

  • Pharmacophore Disruption: Replacing the 6-membered ring with a 4-membered ring changes the spatial orientation of the lipophilic tails.

  • Lipophilicity Reduction: hERG inhibition is strongly correlated with LogP. The ~0.5 log unit drop provided by azetidine directly lowers the probability of hERG binding.

  • Case Evidence: In the development of H3 antagonists and other CNS agents, switching from piperidine to azetidine has been documented to improve the hERG safety margin by

    
    -fold while maintaining target potency.
    

Experimental Protocols for Validation

To validate the advantages of an azetidine-for-piperidine swap, the following protocols are standard in high-quality drug discovery campaigns.

Protocol A: Microsomal Stability Assay (Intrinsic Clearance)

This assay determines the in vitro intrinsic clearance (


) and half-life (

) of the compound.
  • Preparation:

    • Prepare a

      
       stock solution of the test compound in DMSO.
      
    • Thaw Human Liver Microsomes (HLM) on ice. Dilute to

      
       in phosphate buffer (pH 7.4).
      
  • Incubation:

    • Pre-incubate

      
       test compound with microsomes for 5 min at 
      
      
      
      .
    • Start Reaction: Add NADPH-regenerating system (or

      
       NADPH).
      
    • Controls: Include a "No NADPH" control to rule out chemical instability. Use Verapamil or Testosterone as high-clearance positive controls.

  • Sampling:

    • Aliquot samples at

      
       min.[1][2]
      
    • Quench: Immediately add ice-cold Acetonitrile (containing internal standard) to precipitate proteins.

  • Analysis:

    • Centrifuge at

      
       for 20 min.
      
    • Analyze supernatant via LC-MS/MS (monitor parent ion depletion).

  • Calculation:

    • Plot

      
       vs. time. The slope is 
      
      
      
      .
    • 
      .
      
    • 
      .
      
Protocol B: Chromatographic LogD Determination

A high-throughput method to verify lipophilicity changes.

  • System: HPLC with a specialized C18 column or immobilized artificial membrane (IAM) column.

  • Mobile Phase: Ammonium acetate buffer (pH 7.4) and Methanol gradient.

  • Calibration: Run a set of standards with known LogD values (e.g., Propranolol, Atenolol).

  • Measurement: Measure the retention time (

    
    ) of the azetidine and piperidine analogs.
    
  • Validation: The azetidine analog should elute significantly earlier than the piperidine analog, confirming reduced lipophilicity.

Case Study: JAK Inhibitors (Baricitinib)

A prominent example of azetidine utility is Baricitinib , a JAK1/JAK2 inhibitor for rheumatoid arthritis.

  • Design Choice: The structure features an azetidine ring linked to a sulfonamide.[3]

  • Function: The azetidine ring serves as a rigid linker that orients the cyanomethyl group into the selectivity pocket.

  • Outcome: Compared to larger ring analogs, the azetidine provided the optimal balance of solubility, metabolic stability, and selectivity, contributing to its approval as a therapeutic agent.

References

  • BenchChem. (2025).[3][4] Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery.Link

  • National Institutes of Health (NIH). (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.[5][6] PubMed. Link

  • Drug Hunter. (2024).[7][8] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks.Link

  • Cyprotex. (n.d.). Microsomal Stability Assay Protocol.[1][2][8]Link

  • Lowe, D. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[9] PMC. Link

Sources

Comparative stability of azetidine versus aziridine rings in acidic media

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of saturated nitrogen heterocycles, the distinction between three-membered (aziridine) and four-membered (azetidine) rings is often oversimplified as merely a difference in ring size.[1] For drug development professionals, however, the divergence in their acid stability profiles is a critical decision point.[1]

The Verdict: While both rings possess significant ring strain (~26–27 kcal/mol), azetidine exhibits superior kinetic stability in acidic media compared to aziridine. [1]

This guide dissects the "Basicity-Reactivity Paradox": Azetidine is thermodynamically more basic (higher pKa) than aziridine, yet it resists acid-catalyzed ring opening far more effectively.[1] This unique profile allows azetidines to serve as robust pharmacophores in oral drugs (e.g., Cobimetinib), whereas aziridines are typically relegated to the role of transient synthetic intermediates or reactive covalent warheads due to their liability in physiological acid (pH 1–2).[1]

Mechanistic Foundation: The Basicity-Reactivity Paradox[1]

To predict stability, one must understand the interplay between Ring Strain and Basicity .[1]

The Thermodynamic Landscape

Both rings are "spring-loaded."[1]

  • Aziridine (

    
    ):  Bond angles of ~60° deviate massively from the ideal 
    
    
    
    109.5°.[1]
  • Azetidine (

    
    ):  Bond angles of ~90° still impose significant strain.[1]
    

Surprisingly, their total ring strain energies (RSE) are nearly identical.[1] The differentiator is not the potential energy stored, but the activation barrier to release it.[1]

The Kinetic Barrier

Acid-catalyzed decomposition follows an


-like (or borderline 

) pathway.[1]
  • Protonation: The nitrogen lone pair accepts a proton (

    
    ).[1]
    
  • Nucleophilic Attack: A nucleophile (solvent/counter-ion) attacks the

    
    -carbon.[1]
    
  • Ring Scission: The C-N bond breaks, relieving strain.[1]

Why Azetidine Survives: Although azetidine is more basic (pKa ~11.[1]3) and protonates readily, the transition state for opening the 4-membered ring is geometrically less accessible than the 3-membered aziridine.[1] The aziridine ring, once protonated, possesses a C-N bond that is exceptionally weak due to poor orbital overlap, leading to rapid solvolysis even in mild acid.[1]

Visualization: Acid-Catalyzed Degradation Pathway[1]

Azetidine_vs_Aziridine_Mechanism cluster_0 Aziridine Pathway (Rapid) cluster_1 Azetidine Pathway (Slow) Az_Base Aziridine (Neutral) High Strain (~27 kcal/mol) Az_Prot Protonated Aziridinium (Highly Electrophilic) Az_Base->Az_Prot + H+ (Fast) Az_TS Transition State (Low Barrier) Az_Prot->Az_TS Nu- Attack Az_Prod Linear Amine (Hydrolysis Product) Az_TS->Az_Prod Ring Opening At_Base Azetidine (Neutral) High Strain (~26 kcal/mol) At_Prot Protonated Azetidinium (Stable Cation) At_Base->At_Prot + H+ (Very Fast) At_TS Transition State (High Kinetic Barrier) At_Prot->At_TS Nu- Attack (Slow) At_Prod Linear Amine (Degradant) At_TS->At_Prod Ring Opening

Figure 1: Comparative mechanistic pathway. Note the "Low Barrier" for Aziridine (Red) versus the "High Kinetic Barrier" for Azetidine (Blue/Grey), despite similar starting strain energies.[1]

Comparative Performance Data

The following data consolidates physical properties and kinetic behaviors relevant to acidic stability.

PropertyAziridine (3-Membered)Azetidine (4-Membered)Implications for Stability
Ring Strain Energy (RSE) ~27.7 kcal/mol~25.4 kcal/molNegligible Difference. Both are highly strained.[1]
Basicity (pKa of Conj. Acid) ~8.0~11.3Paradox: Azetidine protonates more easily but remains stable.[1] Aziridine protonates less easily but breaks instantly.[1]
Stability in 1M HCl (25°C)

Seconds/Minutes
Stable (Hours to Days)Aziridine is incompatible with strong acid; Azetidine survives.[1]
Dominant Degradation Rapid Nucleophilic Opening (Solvolysis)Slow Solvolysis / PolymerizationAziridine requires special handling; Azetidine handles like a standard amine.[1]
C-N-C Bond Angle ~60°~90°The 60° angle creates poor orbital overlap, making the C-N bond a better leaving group.[1]

Critical Note on Substituents: The stability of N-substituted rings varies. N-acyl and N-aryl azetidines have significantly lower pKa values (often < 0), meaning they do not protonate in physiological acid (pH 1–2), rendering them exceptionally stable to acid-catalyzed hydrolysis compared to their alkyl counterparts.[1]

Experimental Protocol: The "Acid Challenge" Assay

Protocol: Kinetic Stability in Simulated Gastric Fluid (SGF)

Objective: Determine the half-life (


) of the heterocycle at pH 1.2.[1]

Reagents:

  • Test Compound: 10 mM stock in DMSO.

  • SGF (pH 1.2): 2.0g NaCl, 7.0 mL HCl (37%) diluted to 1L with water.

  • Internal Standard (IS): Labetalol or similar stable amine.[1]

  • Quench Solution: 1M Ammonium Bicarbonate (pH ~8).

Workflow:

  • Preparation: Spike Test Compound into SGF (final conc: 10 µM) at 37°C.

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 200 µL Quench Solution (neutralizes acid to stop reaction).

  • Analysis: Analyze via UHPLC-MS/MS.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .[1]
Visualization: Stability Assay Workflow

Assay_Workflow cluster_sampling Kinetic Sampling Loop Start Start: 10 mM Stock (DMSO) Incubate Incubate in SGF pH 1.2, 37°C Start->Incubate Sample Extract 50 µL Aliquot Incubate->Sample t = 0, 5... 240 min Quench Rapid Quench (1M NH4HCO3) Sample->Quench Stop Reaction Dilute Dilute with IS (Acetonitrile) Quench->Dilute Analyze UHPLC-MS/MS Monitor [M+H]+ and [M+18+H]+ Dilute->Analyze Data Calculate Half-Life (t1/2) Analyze->Data

Figure 2: Step-by-step "Acid Challenge" workflow for validating heterocycle stability.

Implications for Drug Design[1]

When selecting between these rings for a clinical candidate:

  • Use Azetidines for Scaffolds: Azetidines are excellent bioisosteres for proline, gem-dimethyl groups, or cyclobutanes.[1] They lower lipophilicity (LogD) and improve metabolic stability compared to larger rings, without the catastrophic acid instability of aziridines.[1]

    • Example:Cobimetinib (MEK inhibitor) utilizes an azetidine ring that survives oral delivery.[1]

  • Use Aziridines for Reactivity: Aziridines should generally be avoided in final oral drugs unless they are intended as Covalent Inhibitors (targeted warheads).[1] In these cases, the reactivity is a feature, not a bug, but the molecule must be carefully designed (usually electron-deficient) to survive the stomach before reaching the target protein.[1]

  • Formulation Strategy: If an aziridine moiety is essential, enteric coating is mandatory to bypass gastric acid.[1] Azetidines typically require no special formulation for pH stability.[1]

References

  • Mughal, H., & Szostak, M. (2021).[1][2] Recent advances in the synthesis and reactivity of azetidines: Strain-driven character of the four-membered heterocycle.[1][2][3] Organic & Biomolecular Chemistry.

  • Gleason, J. L., et al. (2021).[1] Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.

  • Reisman, S. E., et al. (2011).[1] Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis.[1] Journal of the American Chemical Society.[1][4]

  • Pietrasik, J., et al. (2019).[1] Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization.[1] Polymer Chemistry.

Sources

Efficacy Comparison of Azetidine-Containing Drugs with Their Acyclic Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The "Goldilocks" Ring

In modern medicinal chemistry, the azetidine ring (a four-membered nitrogen heterocycle) has emerged as a privileged scaffold, often termed the "Goldilocks" ring.[1] It occupies a unique chemical space between the flexible, metabolically labile acyclic amines and the more lipophilic, basic five- or six-membered rings (pyrrolidines/piperidines).

This guide objectively compares azetidine-containing pharmacophores with their acyclic analogs. Experimental data consistently demonstrates that the "Azetidine Switch"—replacing an acyclic amine or a larger ring with an azetidine—frequently results in:

  • lowered pKa (reducing lysosomal trapping and hERG liability),

  • enhanced metabolic stability (blocking N-dealkylation), and

  • improved potency via conformational restriction.[2]

Physicochemical & DMPK Architecture

The efficacy of azetidines stems from their distinct physicochemical profile. Below is a comparative analysis of key properties.

pKa and Lipophilicity Modulation

Azetidines typically exhibit a lower pKa than their acyclic or larger cyclic counterparts due to increased s-character in the nitrogen lone pair (a result of ring strain, ~26 kcal/mol).

Table 1: Comparative Physicochemical Properties (Representative Data)

PropertyAcyclic Analog (e.g., Dimethylamine)Azetidine AnalogPyrrolidine/PiperidineImpact of Azetidine
pKa (Conj. Acid) ~10.7~11.3 (Unsub) / ~8-9 (N-Sub) *~11.3 (Pyr) / ~11.2 (Pip)N-substitution on azetidines often lowers pKa more dramatically than on acyclic amines due to electronic transmission through the strained ring.
LogD (pH 7.4) Variable (High flexibility)Lower HigherAzetidines often lower LogD by 0.5–1.0 units vs. piperidines, improving solubility.
Conformation Highly Flexible (High Entropy)Rigid / Puckered Flexible Chair/EnvelopeLocks pharmacophore; reduces entropic penalty upon binding.
Metabolic Liability High (N-dealkylation)Low Moderate (Ring oxidation)Steric bulk and ring strain discourage oxidative N-dealkylation.

*Note: While unsubstituted azetidine is basic, N-aryl or N-alkyl azetidines in drug scaffolds often exhibit pKa values in the physiological "sweet spot" (6.0–8.0) compared to the highly basic acyclic amines (pKa > 10).

Mechanism of Metabolic Stabilization

Acyclic amines (e.g., -N(Et)2) are prone to rapid N-dealkylation by Cytochrome P450 enzymes. The mechanism involves Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) at the


-carbon.
  • Acyclic: The

    
    -protons are sterically accessible and electronically activated.
    
  • Azetidine: The ring strain and specific geometric constraints ("puckered" conformation) often make the

    
    -protons less accessible to the CYP450 heme iron, significantly reducing clearance rates.
    

Case Studies: Experimental Efficacy Data

Case Study A: VMAT2 Inhibitors (Lobelane Analogs)

Researchers compared acyclic, piperidine, and azetidine analogs of Lobelane to inhibit Vesicular Monoamine Transporter-2 (VMAT2).

Table 2: Potency Comparison (VMAT2 Inhibition)

Compound ClassStructure TypeKi (nM) [Binding Affinity]Solubility
Parent/Larger Ring Lobelane (Piperidine core)45 nMModerate
Acyclic Analog Flexible chain variants> 100 nM (Typical loss)High
Azetidine Analog cis-4-methoxy-azetidine24 nM Improved
  • Result: The azetidine analog was 2-fold more potent than the piperidine parent and significantly more potent than flexible acyclic variants.

  • Causality: The azetidine ring constrained the methoxy group into a bioactive conformation that the flexible acyclic analog could not maintain without significant entropic cost.

Case Study B: Commercial Validation (Baricitinib & Cobimetinib)
  • Baricitinib (Olumiant): Contains an azetidine-sulfonamide moiety.

    • Design Choice: The azetidine ring connects the ethylsulfonyl group to the pyrazole core. An acyclic ethyl-sulfonamide linker would lack the rigidity required to orient the sulfonyl group for optimal hydrogen bonding within the JAK active site. The azetidine also reduces the molecular weight compared to a piperidine, improving Ligand Efficiency (LE).

  • Cobimetinib (Cotellic): Features a 3-hydroxy-3-(piperidin-2-yl)azetidine.[3]

    • Design Choice: The azetidine here serves as a rigid spacer that positions the hydroxyl group for specific interactions while maintaining high metabolic stability compared to an acyclic linker.

Visualizing the "Azetidine Advantage"

The following diagram illustrates the decision matrix and property flow when switching from an acyclic amine to an azetidine.

Azetidine_Advantage Acyclic Acyclic Amine (Flexible, High pKa) Design_Step Medicinal Chem Optimization Acyclic->Design_Step High Clearance / Low Potency Azetidine Azetidine Scaffold (Rigid, Lower pKa) Design_Step->Azetidine Ring Closure (Strain) Potency Increased Potency (Entropic Benefit) Azetidine->Potency Stability Metabolic Stability (Blocked Dealkylation) Azetidine->Stability Safety Reduced hERG Risk (Lower Basicity) Azetidine->Safety

Figure 1: The "Azetidine Switch" strategy in lead optimization, highlighting the transition from flexible acyclic amines to rigid, stable azetidine scaffolds.

Experimental Protocols

To validate the efficacy of an azetidine analog against an acyclic baseline, the following protocols are recommended.

Protocol 5.1: Synthesis via Strain-Release (Modern Methodology)

Traditional cyclization (e.g., from


-haloamines) is often low-yielding. The modern standard uses [1.1.0]azabicyclobutanes (ABBs) .
  • Starting Material: Procure or synthesize the appropriate sulfonyl- or acyl-ABB.

  • Strain-Release: React ABB with a nucleophile (e.g., amine, thiol, or organometallic reagent) in THF at 0°C to Room Temperature.

    • Mechanism:[2][3][4][5][6][7] The high strain energy (>60 kcal/mol) drives the ring-opening of the central bond, yielding a 3-substituted azetidine in high yield.

  • Purification: Silica gel chromatography (typically 0-10% MeOH in DCM). Azetidines are polar; ensure basic modifiers (NH4OH) are used if the nitrogen is free.

Protocol 5.2: Comparative Microsomal Stability Assay

This assay quantifies the metabolic stability advantage.

  • Preparation: Prepare 10 mM DMSO stocks of the Acyclic Analog and the Azetidine Analog .

  • Incubation:

    • Dilute to 1

      
      M in phosphate buffer (pH 7.4).
      
    • Add Human Liver Microsomes (HLM) (0.5 mg/mL protein).

    • Initiate reaction with NADPH (1 mM).

  • Sampling: Aliquot at t = 0, 15, 30, and 60 min. Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: LC-MS/MS. Monitor parent ion depletion.

  • Calculation:

    • Plot ln(% remaining) vs. time.

    • Calculate

      
       (Intrinsic Clearance).
      
    • Success Metric: Azetidine analog should show >2-fold reduction in

      
       compared to the acyclic analog.
      

Workflow Visualization

Experimental_Workflow cluster_synthesis Phase 1: Synthesis cluster_testing Phase 2: Comparative Assays Start Candidate Identification (Acyclic Hit) Syn1 Synthesize Acyclic Analog (Standard Amine Coupling) Start->Syn1 Syn2 Synthesize Azetidine Analog (Strain-Release / Cyclization) Start->Syn2 Assay1 pKa Determination (Potentiometric/NMR) Syn1->Assay1 Syn2->Assay1 Assay2 Metabolic Stability (HLM/Microsomes) Assay1->Assay2 Assay3 Potency (Ki/IC50) (Target Binding Assay) Assay2->Assay3 Decision Data Analysis Compare Profiles Assay3->Decision Result Select Lead Candidate Decision->Result If Azetidine CLint < Acyclic AND Potency > Acyclic

Figure 2: Step-by-step experimental workflow for validating azetidine vs. acyclic analogs.

References

  • Azetidines in Medicinal Chemistry (Review)

    • Source: National Institutes of Health (NIH) / PubMed
    • Title: Azetidines of pharmacological interest[2][4][8][9][10][11]

    • URL:[Link]

  • VM

    • Source: Journal of Medicinal Chemistry / PMC
    • Title: Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake[8]

    • URL:[Link]

  • Metabolic Stability & Ring Strain

    • Source: Organic & Biomolecular Chemistry
    • Title: Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle[12]

    • URL:[Link]

  • Cobimetinib Pharmacology

    • Source: N
    • Title: Cobimetinib - Drug Information[3][5][13]

    • URL:[Link]

  • Baricitinib Clinical D

    • Source: NIH / St
    • Title: Baricitinib: Mechanism and Clinical Use[6]

    • URL:[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for 3-(Tert-butoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

As a cornerstone in modern medicinal chemistry, 3-(Tert-butoxy)azetidine and its derivatives are integral to the synthesis of novel therapeutics. The reactivity of the azetidine ring, driven by significant ring strain, makes it a valuable synthetic building block.[1] However, this reactivity also necessitates a robust understanding and implementation of safety protocols to protect laboratory personnel. This guide provides a comprehensive, field-tested framework for the safe handling of 3-(Tert-butoxy)azetidine, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions.

Hazard Identification: Understanding the "Why" Behind the "What"

Before any container is opened, a thorough understanding of the potential hazards is paramount. While some derivatives of 1-(tert-Butoxycarbonyl)azetidine are not classified as hazardous under Regulation (EC) No 1272/2008, many others within this chemical family present tangible risks.[2] The primary hazards associated with substituted azetidines involve irritation to the skin, eyes, and respiratory system, with some being harmful if swallowed.[3][4][5][6][7]

This technical guide will operate on the principle of "as low as reasonably practicable" (ALARP) exposure, treating 3-(Tert-butoxy)azetidine with the respect a reactive chemical intermediate deserves. The following table summarizes the key hazards identified from various safety data sheets (SDS) for related compounds, forming the basis for our PPE recommendations.

Hazard Classification GHS Hazard Statement Description of Risk Primary Exposure Routes
Skin Corrosion/IrritationH315Causes skin irritation.[3][4][5][6]Dermal Contact
Serious Eye Damage/IrritationH319Causes serious eye irritation.[3][4][5][6]Eye Contact
Specific Target Organ ToxicityH335May cause respiratory irritation.[3][4][7]Inhalation
Acute Toxicity, OralH302Harmful if swallowed.[3][4][6][8]Ingestion

Core Directive: A Multi-Layered PPE Strategy

A comprehensive PPE strategy is not merely about donning equipment; it's about creating an impermeable barrier between the researcher and the chemical.[3] The selection of PPE must be deliberate and informed by the specific tasks being performed.

Eye and Face Protection: The First Line of Defense
  • Mandatory: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum requirement for any work in the laboratory.

  • Splash Hazard Protocol: When handling stock solutions, performing liquid transfers, or during reactions where there is a risk of splashing, upgrade to chemical splash goggles.[7] For larger volumes (>100 mL), a full face shield worn over safety goggles is required.[5]

  • Causality: Azetidine derivatives are known to cause serious eye irritation.[3][4][5][6] The cornea is highly susceptible to chemical damage, and direct contact can lead to severe, long-term injury. Safety showers and eyewash stations must be readily accessible and tested regularly.[2][4][9]

Hand Protection: Preventing Dermal Absorption
  • Glove Selection: Chemical-resistant nitrile gloves are the standard recommendation for incidental contact.[10] Always check the manufacturer's glove compatibility data for breakthrough time and permeation rate.

  • Double Gloving: For prolonged handling or when working with concentrated solutions, double gloving is a field-proven best practice that significantly reduces the risk of exposure in case the outer glove is compromised.[3]

  • Protocol: Always inspect gloves for any signs of degradation or puncture before use. Remove gloves using a technique that avoids skin contact with the outer surface and wash hands thoroughly with soap and water after any handling procedure.[2][5][11][12]

Body Protection: Shielding Against Contamination
  • Standard: A flame-resistant laboratory coat is mandatory to protect skin and personal clothing from contamination.[10]

  • Enhanced Protection: For procedures with a high risk of splashing or aerosol generation, a disposable gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) should be worn over the lab coat.[3]

  • Rationale: The goal is to prevent skin contact.[5] Contaminated clothing must be removed immediately and decontaminated before reuse.[4][7]

Respiratory Protection: Managing Inhalation Risks
  • Primary Control: The most effective way to prevent respiratory exposure is through engineering controls. All handling of 3-(Tert-butoxy)azetidine, especially in its powdered form, must be conducted within a certified chemical fume hood.[4][10]

  • Secondary Control: If engineering controls are not feasible or during certain emergency situations (e.g., a large spill), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., N95) is necessary.[3][9][13]

  • Justification: Inhalation of dust or vapors can cause respiratory tract irritation.[3][4] Adherence to using a fume hood mitigates this risk by containing and exhausting potentially harmful airborne contaminants.[11][14][15]

Operational Workflow: A Step-by-Step Safety Plan

Safe handling is a process that begins the moment a chemical enters the laboratory and ends with its proper disposal.

Step 1: Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents and strong acids.[2][11][13][14] Some derivatives may require storage under an inert gas.[2][5]

Step 2: Handling and Use
  • Preparation: Before starting, ensure the fume hood is functioning correctly and the work area is clear of clutter. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE as outlined in the previous section.

  • Weighing and Transfer: Conduct all weighing of solid 3-(Tert-butoxy)azetidine and transfers of solutions inside the fume hood to prevent the release of dust or vapors.[4][11][14]

  • Post-Handling: After use, securely close the container. Wipe down the work surface and any equipment used. Properly remove and dispose of gloves. Wash hands thoroughly.[5]

Step 3: Spill Management
  • Evacuate and Alert: In the event of a spill, alert others in the vicinity and evacuate the immediate area if necessary.

  • Ventilate: Ensure the area is well-ventilated.[10][12]

  • Contain: For small spills, use an absorbent material like vermiculite, sand, or a spill pad to contain the substance.[10][14]

  • Collect: Carefully sweep or wipe up the absorbed material and place it into a designated, sealed container for hazardous waste.[10][11][12][14] Do not allow the product to enter drains.[11][12][14]

  • Decontaminate: Clean the spill area thoroughly.

Step 4: Disposal
  • Waste Stream: All materials contaminated with 3-(Tert-butoxy)azetidine, including empty containers, used gloves, and absorbent materials, must be treated as hazardous waste.

  • Procedure: Dispose of waste in accordance with all federal, state, and local environmental regulations.[4][10] This typically involves collection by a licensed waste disposal company.[2][5]

Visualization: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling 3-(Tert-butoxy)azetidine.

PPE_Workflow PPE Selection Workflow for 3-(Tert-butoxy)azetidine Handling cluster_0 Task Assessment cluster_1 PPE & Engineering Controls Start Identify Experimental Task CheckSolid Handling Solid Compound? FumeHood Work in Fume Hood CheckVolume Handling >100mL Solution? CheckSolid->CheckVolume CheckSolid->FumeHood CheckSplash Splash or Aerosol Risk? FaceShield Add Face Shield CheckVolume->FaceShield BasePPE Standard PPE: - Nitrile Gloves - Lab Coat - Safety Glasses CheckSplash->BasePPE Goggles Upgrade to Chemical Goggles CheckSplash->Goggles Respirator Consider Respirator (Emergency/Spill) DoubleGlove Double Glove

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Tert-butoxy)azetidine
Reactant of Route 2
3-(Tert-butoxy)azetidine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.